Introduction: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Methyl 2-chloro-4-methoxynicotinate In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Su...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Methyl 2-chloro-4-methoxynicotinate
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Substituted pyridines, in particular, represent a privileged class of heterocycles, forming the core of numerous FDA-approved drugs.[1] Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7) has emerged as a highly valuable and versatile building block for researchers and drug development professionals. Its unique arrangement of functional groups—a reactive chloro-substituent, a modifiable ester, and an electron-donating methoxy group on a pyridine core—offers a rich platform for synthetic diversification and the exploration of complex chemical space.
This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methoxynicotinate, delving into its chemical properties, synthesis, reactivity, and critical applications in pharmaceutical research. The insights presented herein are intended to empower scientists to leverage this scaffold's full potential in their discovery programs.
Core Chemical and Physical Properties
Methyl 2-chloro-4-methoxynicotinate is a solid at room temperature.[2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.[2][3][4][5] Understanding these characteristics is the first step in its effective application in experimental design.
While specific spectral data is not available in the public domain, the structure of Methyl 2-chloro-4-methoxynicotinate allows for a confident prediction of its key analytical signatures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic. One would anticipate two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, two singlets would appear in the aliphatic region: one around 3.8-4.0 ppm for the methoxy group (-OCH₃) and another slightly downfield for the methyl ester group (-COOCH₃).
¹³C NMR Spectroscopy: The carbon NMR would reveal eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal (typically >160 ppm), followed by the carbons of the pyridine ring. The two methoxy carbons would appear in the upfield region (typically 50-60 ppm).
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Common fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) from the ester or the methyl radical (•CH₃) followed by CO loss.
Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and its predictable reactivity. Methyl 2-chloro-4-methoxynicotinate serves as an excellent example of a scaffold primed for diverse chemical transformations.
Representative Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and logical approach involves the construction and subsequent functionalization of the pyridine ring. A plausible laboratory-scale synthesis is outlined below. This process illustrates the strategic introduction of the key functional groups.
An In-depth Technical Guide to Methyl 2-chloro-4-methoxynicotinate
This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. This document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, reactivity, and applications, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
Methyl 2-chloro-4-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The strategic placement of the chloro, methoxy, and methyl ester functionalities provides a versatile scaffold for synthetic transformations.
Table 1: Physicochemical Properties of Methyl 2-chloro-4-methoxynicotinate
While multiple synthetic routes to substituted nicotinates exist, a common and logical approach to Methyl 2-chloro-4-methoxynicotinate involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-methoxynicotinic acid. This method is favored for its reliability and straightforward execution.
Proposed Synthesis: Acid-Catalyzed Esterification
The synthesis hinges on a classic Fischer-Speier esterification, a cornerstone of organic synthesis. The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the desired ester product.
Caption: Workflow for the synthesis of Methyl 2-chloro-4-methoxynicotinate.
Mechanistic Insight
The reaction proceeds via a well-established mechanism:
Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the final methyl ester and regenerate the acid catalyst.
The use of excess methanol is a critical experimental choice. According to Le Châtelier's principle, this shifts the reaction equilibrium to the right, maximizing the yield of the ester product.
This protocol is adapted from established procedures for the esterification of similar nicotinic acids.[4]
Objective: To synthesize Methyl 2-chloro-4-methoxynicotinate via acid-catalyzed esterification.
Materials:
2-chloro-4-methoxynicotinic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methoxynicotinic acid (1.0 eq) in methanol (20-30 mL per gram of acid). Stir to ensure complete dissolution.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution while stirring. An exotherm may be observed.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Caution is advised as CO₂ evolution will occur. Continue addition until the pH is neutral to slightly basic (pH 7-8).
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
Work-up - Washing & Drying: Combine the organic layers and wash with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure Methyl 2-chloro-4-methoxynicotinate.
Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC). The yield should be calculated based on the purified product.
Spectroscopic and Chromatographic Characterization
Full analytical documentation, including NMR, HPLC, and LC-MS data, is reported to be available from suppliers such as BLD Pharm, confirming the compound's structure and purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Based on the analysis of a closely related structure, methyl 2-chloronicotinate, the following peaks can be predicted:[6]
A singlet around 3.9-4.0 ppm integrating to 3 protons, corresponding to the methoxy group (-OCH₃) at the C4 position.
A singlet around 3.8-3.9 ppm integrating to 3 protons, corresponding to the methyl ester group (-COOCH₃).
Two doublets in the aromatic region (7.0-8.5 ppm ), each integrating to 1 proton, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their ortho relationship.
¹³C NMR: The carbon NMR spectrum will provide evidence for all 8 carbon atoms in the molecule. Based on data from similar substituted pyridines, the following approximate chemical shifts are expected:[7][8][9]
~165-170 ppm: Carbonyl carbon of the ester.
~160-165 ppm: C4 carbon attached to the methoxy group.
~145-155 ppm: C2 and C6 carbons of the pyridine ring.
~110-125 ppm: C3 and C5 carbons of the pyridine ring.
~55-60 ppm: Methoxy carbon (-OCH₃).
~52-55 ppm: Methyl ester carbon (-COOCH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For Methyl 2-chloro-4-methoxynicotinate (MW = 201.61), an ESI-MS in positive ion mode would be expected to show a molecular ion peak [M+H]⁺ at m/z 202. A key feature to observe is the isotopic pattern characteristic of a chlorine-containing compound: a pair of peaks at [M+H]⁺ and [M+2+H]⁺ with an approximate intensity ratio of 3:1.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
~1200-1300 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.
~700-800 cm⁻¹: C-Cl stretching vibration.
Chemical Reactivity and Synthetic Utility
The utility of Methyl 2-chloro-4-methoxynicotinate as a synthetic intermediate stems from the reactivity of its key functional groups.
Caption: Reactivity map of Methyl 2-chloro-4-methoxynicotinate.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic substitution.[10] The electron-withdrawing nature of the ring nitrogen and the ester group makes the C2 carbon electrophilic, facilitating attack by a wide range of nucleophiles.[11]
Mechanism: This reaction typically proceeds via a bimolecular addition-elimination mechanism (SNAr). The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.
Applications: This reactivity is central to its role as a building block. It allows for the introduction of various functional groups, such as amines, thiols, and alcohols, or for the construction of more complex heterocyclic systems through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[1] This versatility is invaluable in generating libraries of compounds for drug discovery.
Reactions of the Ester Group
The methyl ester group can undergo standard ester transformations.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification), using a reagent like sodium hydroxide in a water/methanol mixture, is common and typically proceeds to completion.[12] This reaction is often used to unmask the carboxylic acid functionality after other synthetic steps have been performed.
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures. This provides another route to diversify the molecular scaffold.
Applications in Drug Discovery and Development
Substituted pyridines are a privileged scaffold in medicinal chemistry. The presence of both a halogen (a common site for modification) and a methoxy group (which can influence solubility and metabolic stability) makes this intermediate particularly valuable.
While specific drugs derived directly from Methyl 2-chloro-4-methoxynicotinate are not prominently disclosed in public literature, its structural motifs are present in numerous biologically active compounds. It serves as an intermediate for creating molecules with potential applications in:
Oncology: As a building block for kinase inhibitors and other anti-cancer agents.
Infectious Diseases: For the synthesis of novel antibacterial and antiviral compounds.
Agrochemicals: In the development of advanced herbicides and pesticides.[13]
The ability to perform selective modifications at the C2 and C3 positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on supplier safety data, Methyl 2-chloro-4-methoxynicotinate is classified as harmful and an irritant.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
Methyl 2-chloro-4-methoxynicotinate is a high-value synthetic intermediate characterized by its versatile reactivity. The presence of three distinct functional groups on a pyridine core provides a robust platform for the synthesis of complex molecules. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries.
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-4-methoxynicotinate
Introduction: The Significance of Substituted Nicotinates in Medicinal Chemistry Methyl 2-chloro-4-methoxynicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agroch...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Substituted Nicotinates in Medicinal Chemistry
Methyl 2-chloro-4-methoxynicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its chloro, methoxy, and methyl ester groups on the nicotinic acid scaffold makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Substituted nicotinic acid derivatives are known to be crucial intermediates in the development of a range of therapeutic agents, including anti-inflammatory drugs and cardiovascular medications.[1] This guide provides a comprehensive overview of a robust synthetic pathway to Methyl 2-chloro-4-methoxynicotinate and details the analytical techniques required for its thorough characterization, offering field-proven insights for researchers in drug discovery and development.
Strategic Synthesis of Methyl 2-chloro-4-methoxynicotinate
The synthesis of Methyl 2-chloro-4-methoxynicotinate is most effectively approached through a two-stage process. The first stage involves the preparation of the key intermediate, 2-chloro-4-methoxynicotinic acid, followed by its esterification in the second stage. This strategic disconnection allows for a more controlled and higher-yielding synthesis.
Stage 1: Synthesis of 2-chloro-4-methoxynicotinic acid
A direct and efficient synthesis of 2-chloro-4-methoxynicotinic acid is not extensively reported, thus a plausible and chemically sound route is proposed here, starting from commercially available 4-methoxypyridine. This route involves a directed ortho-metalation, followed by carboxylation and subsequent chlorination.
Experimental Protocol: Synthesis of 2-chloro-4-methoxynicotinic acid
Directed Ortho-Metalation and Carboxylation:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the lithiated species.
Stir the reaction mixture at -78 °C for 2 hours.
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice in one portion.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of water.
Acidify the aqueous layer to pH 3-4 with 2M HCl. The product, 4-methoxynicotinic acid, will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Chlorination:
To a solution of 4-methoxynicotinic acid (1 equivalent) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (1.2 equivalents).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-methoxynicotinic acid.
Causality Behind Experimental Choices:
Directed Ortho-Metalation: The methoxy group at the 4-position of the pyridine ring is a moderate ortho-directing group for lithiation, facilitating the deprotonation at the C-3 position. The use of a strong base like n-butyllithium at low temperatures is crucial to achieve regioselectivity and prevent side reactions.
Carboxylation: The introduction of the carboxylic acid group is achieved by quenching the lithiated intermediate with an electrophilic source of carbon dioxide.
Chlorination: N-chlorosuccinimide is a mild and effective chlorinating agent for electron-rich aromatic systems.
Stage 2: Esterification of 2-chloro-4-methoxynicotinic acid
With the key intermediate in hand, the final step is the esterification of the carboxylic acid to the corresponding methyl ester. A classic and reliable method for this transformation is the Fischer-Speier esterification.
Suspend 2-chloro-4-methoxynicotinic acid (1 equivalent) in an excess of methanol.
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent, such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain Methyl 2-chloro-4-methoxynicotinate.
Causality Behind Experimental Choices:
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction.[2] Using a large excess of methanol as the solvent shifts the equilibrium towards the formation of the ester, ensuring a high yield. Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to Methyl 2-chloro-4-methoxynicotinate.
Comprehensive Characterization of Methyl 2-chloro-4-methoxynicotinate
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following table summarizes the expected analytical data for Methyl 2-chloro-4-methoxynicotinate based on the analysis of structurally related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. Two singlets in the upfield region will confirm the presence of the methoxy and methyl ester protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The chemical shifts will be characteristic of the different functional groups, including the ester carbonyl, the carbon atoms attached to the electronegative oxygen and chlorine atoms, and the aromatic carbons.
Mass Spectrometry: The mass spectrum will show the molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom (M⁺ and M+2).[3] Fragmentation patterns, such as the loss of the methoxy or methyl ester groups, will further confirm the structure.
Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. A strong absorption around 1730 cm⁻¹ is indicative of the ester carbonyl group. Aromatic C-H and C=C/C=N stretching vibrations, as well as C-O and C-Cl stretching bands, will also be present.[4][5]
Conclusion
This technical guide outlines a well-reasoned and robust synthetic strategy for the preparation of Methyl 2-chloro-4-methoxynicotinate. By providing detailed experimental protocols and a thorough analysis of the expected characterization data, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development. The methodologies described herein are designed to be both efficient and reliable, enabling the consistent production of this important chemical intermediate.
References
What is the mass spectrum of 2 - Chloropyridine? - Blog - hangzhou better chemtech ltd. (2025). Retrieved from [Link]
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
Process for the preparation of carboxylic acid methyl esters. (1989). Google Patents.
Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (n.d.). Applied Spectroscopy. Retrieved from [Link]
FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved from [Link]
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND - Canadian Science Publishing. (n.d.). Retrieved from [Link]
Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. (2025). Retrieved from [Link]
Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017). Retrieved from [Link]
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (n.d.). Retrieved from [Link]
Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. (n.d.). Retrieved from [Link]
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017). Retrieved from [Link]
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017). Retrieved from [Link]
Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4-methoxynicotinate
Prepared by: Gemini, Senior Application Scientist Abstract This document provides an in-depth technical guide on the spectroscopic characterization of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7).
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide on the spectroscopic characterization of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7). As a substituted pyridine derivative, this compound holds interest for researchers in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and further molecular design. This guide is tailored for researchers, scientists, and drug development professionals, offering predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality data.
Introduction and Molecular Structure
Methyl 2-chloro-4-methoxynicotinate is a multifunctional aromatic heterocycle. Its structure comprises a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl ester group at the 3-position.
The electronic environment of the pyridine ring is significantly influenced by the interplay of these substituents. The chlorine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. The methyl ester is strongly electron-withdrawing. This complex electronic landscape dictates the compound's reactivity and its unique spectroscopic fingerprint.
Caption: Molecular Structure of Methyl 2-chloro-4-methoxynicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two methyl groups.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Predicted Chemical Shift (δ) ppm
Multiplicity
Number of Protons
Assignment
Rationale
~8.2
Doublet (d)
1H
H-6
Located ortho to the ring nitrogen and influenced by the electron-withdrawing ester group, shifting it significantly downfield. Expected to be coupled to H-5.
~6.9
Doublet (d)
1H
H-5
Located ortho to the electron-donating methoxy group, which shields this proton, shifting it upfield relative to H-6. Expected to be coupled to H-6.
~3.95
Singlet (s)
3H
Methoxy (-OCH₃)
Protons of the methoxy group attached to the aromatic ring. Typically appear in this region.
| ~3.90 | Singlet (s) | 3H | Ester Methyl (-COOCH₃) | Protons of the methyl ester group. Their chemical shift is very similar to the methoxy group but can often be resolved. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display all 8 carbon signals. Quaternary carbons (C-2, C-3, C-4, and the ester C=O) are expected to be of lower intensity.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Predicted Chemical Shift (δ) ppm
Carbon Assignment
Rationale
~165
C=O (ester)
Carbonyl carbons of esters appear in this characteristic downfield region[3].
~164
C-4
Attached to an oxygen atom (methoxy group), this carbon is significantly deshielded and appears far downfield.
~152
C-2
Attached to both the ring nitrogen and the electronegative chlorine atom, causing a strong downfield shift.
~149
C-6
The aromatic carbon adjacent to the nitrogen is deshielded and appears downfield.
~110
C-5
This carbon is shielded by the electron-donating effect of the adjacent methoxy group.
~108
C-3
The position of the ester group. Its exact shift is influenced by multiple substituents.
~56
-OCH₃ (methoxy)
The carbon of the methoxy group attached to the aromatic ring typically appears in the 55-60 ppm range.
| ~53 | -COOCH₃ (ester methyl) | The carbon of the methyl ester group is found in a similar region to the methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation: 400 or 500 MHz NMR Spectrometer (e.g., Bruker Avance series).
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of Methyl 2-chloro-4-methoxynicotinate.
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and well-defined residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the spectrum with a standard pulse sequence.
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use the same locked and shimmed sample.
Acquire a proton-decoupled ¹³C spectrum.
Typical Parameters: Spectral width of 220-240 ppm, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope[4].
Data Processing:
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, aromatic ring, and C-Cl bond.
Table 3: Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)
Vibration Type
Intensity
Rationale
~3100-3000
C-H stretch (aromatic)
Medium-Weak
Characteristic stretching vibrations for C-H bonds on the pyridine ring.
~2950-2850
C-H stretch (aliphatic)
Medium
Corresponds to the C-H stretching of the two methyl groups (-OCH₃ and -COOCH₃).
~1730
C=O stretch (ester)
Strong, Sharp
This is one of the most intense and diagnostic peaks in the spectrum, characteristic of a saturated ester carbonyl group.
~1600, ~1480
C=C and C=N stretch (aromatic ring)
Medium-Strong
Multiple bands are expected for the pyridine ring skeletal vibrations.
~1250
C-O stretch (ester & ether, asymmetric)
Strong
Strong absorption from the asymmetric C-O stretching of both the ester and the aryl ether linkages.
~1050
C-O stretch (ester & ether, symmetric)
Medium
Symmetric C-O stretching vibrations.
| ~750 | C-Cl stretch | Medium-Strong | The carbon-chlorine stretch typically appears in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups and confirm the molecular backbone.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid Methyl 2-chloro-4-methoxynicotinate powder directly onto the ATR crystal.
Acquisition:
Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal.
Acquire the spectrum.
Typical Parameters: Spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Analysis:
Identify and label the major absorption bands.
Correlate the observed frequencies with known vibrational modes of functional groups to verify the presence of the ester, methoxy, chloro, and pyridine moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.
Expected [M+H]⁺: m/z 202.02 (for C₈H₉ClNO₃⁺)
Isotopic Pattern: A key feature will be the isotopic signature of chlorine. The presence of the ³⁷Cl isotope will result in a smaller peak at m/z 204.02, with an intensity approximately one-third that of the m/z 202.02 peak (the [M+2]+H peak). This A+2 peak is definitive evidence for the presence of a single chlorine atom.
Under higher-energy EI conditions, the molecule will fragment in predictable ways.
Caption: Predicted EI-MS Fragmentation of the title compound.
Key Predicted Fragments:
[M]⁺˙ at m/z 201/203: The molecular ion, showing the characteristic 3:1 ratio for chlorine.
Loss of methoxy radical (-•OCH₃): A peak at m/z 170/172.
Loss of methyl ester radical (-•COOCH₃): A peak at m/z 142/144.
Loss of chlorine radical (-•Cl): A peak at m/z 166. This fragmentation is common for aryl chlorides.
Experimental Protocol for MS Data Acquisition
Objective: To confirm the molecular weight and obtain fragmentation data to support the structure.
Instrumentation: A mass spectrometer capable of ESI and/or EI, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Procedure:
Sample Preparation (ESI):
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
ESI-MS Acquisition:
Typical Parameters (Positive Ion Mode):
Ionization Mode: Positive ([M+H]⁺).
Capillary Voltage: 3-4 kV.
Source Temperature: 100-150 °C.
Mass Range: m/z 50-500.
Data Analysis:
Identify the molecular ion peak ([M+H]⁺).
Analyze the isotopic distribution to confirm the presence and number of chlorine atoms.
If fragmentation data is acquired (MS/MS), analyze the daughter ions to corroborate the proposed fragmentation pathways.
Conclusion
The structural elucidation of Methyl 2-chloro-4-methoxynicotinate can be confidently achieved through a combined spectroscopic approach. This guide provides a robust framework based on predictive analysis and established methodologies. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition. The protocols and predictive data herein serve as a valuable resource for scientists engaged in the synthesis and application of this and related heterocyclic compounds.
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-chloro-4-methoxynicotinate
Introduction Methyl 2-chloro-4-methoxynicotinate, with CAS Number 344298-51-7, is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molec...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Methyl 2-chloro-4-methoxynicotinate, with CAS Number 344298-51-7, is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules.[1] Its trifunctional nature, featuring a reactive chloro group, an ester, and a methoxy-activated pyridine ring, makes it a valuable intermediate for the construction of novel scaffolds in medicinal chemistry and materials science. Understanding the reactivity and stability of this compound is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and shelf-life of intermediates and final products.
This technical guide provides a comprehensive analysis of the chemical reactivity and stability profile of Methyl 2-chloro-4-methoxynicotinate. It is intended for researchers, scientists, and drug development professionals who are considering using this compound in their synthetic endeavors. The insights provided herein are based on established principles of organic chemistry and data from analogous structures, offering a predictive framework for its behavior under various experimental conditions.
Chemical Reactivity Profile
The reactivity of Methyl 2-chloro-4-methoxynicotinate is governed by the interplay of its three key functional groups: the 2-chloro substituent on the pyridine ring, the methyl ester at the 3-position, and the methoxy group at the 4-position.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most prominent reactive site on the molecule is the carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. The electron-withdrawing nature of the ring nitrogen atom, coupled with the activating effect of the methoxy group, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in these reactions.
A wide array of nucleophiles can be employed to displace the chloride, including amines, thiols, and alkoxides. This reactivity is particularly valuable for the synthesis of diverse libraries of substituted pyridines. The general mechanism for the SNAr reaction is depicted below.
Caption: Generalized SNAr mechanism at the C2 position.
Causality behind experimental choices: The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cationic species without strongly interacting with the nucleophile. A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Hydrolysis of the Methyl Ester
The methyl ester group at the 3-position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid.
Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. The reaction is generally irreversible as the carboxylate salt formed is deprotonated.
Acid-catalyzed hydrolysis: This is a reversible process that requires heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in an aqueous medium.
Self-validating system: The progress of the hydrolysis can be easily monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. These reactions significantly expand the synthetic utility of Methyl 2-chloro-4-methoxynicotinate. Examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Expertise & Experience: The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. A thorough screening of reaction conditions is often necessary to achieve optimal yields.
Stability Profile and Degradation Pathways
A comprehensive understanding of the stability of Methyl 2-chloro-4-methoxynicotinate is crucial for its handling, storage, and for the development of robust synthetic protocols. The stability of the compound can be systematically evaluated through forced degradation studies, which involve exposing the compound to a variety of stress conditions more severe than accelerated stability testing.[2]
Predicted Stability and Degradation Pathways
Stress Condition
Predicted Stability
Likely Degradation Pathway(s)
Potential Degradation Product(s)
Acidic Hydrolysis
Labile
Hydrolysis of the methyl ester.
2-chloro-4-methoxynicotinic acid
Basic Hydrolysis
Highly Labile
Hydrolysis of the methyl ester.
Sodium 2-chloro-4-methoxynicotinate
Oxidation
Moderately Stable
N-oxidation of the pyridine ring.
Methyl 2-chloro-4-methoxynicotinate N-oxide
Photolysis (UV light)
Potentially Labile
Homolytic cleavage of the C-Cl bond.
Methyl 4-methoxynicotinate and other rearrangement products.
Thermal (Dry Heat)
Stable at RT
Decomposition at elevated temperatures.
Undetermined, potential for decarboxylation and polymerization.
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study of Methyl 2-chloro-4-methoxynicotinate.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following protocols are provided as examples and should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Nucleophilic Aromatic Substitution with Benzylamine
Reaction Setup: To a solution of Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Forced Degradation Study
Stock Solution Preparation: Prepare a stock solution of Methyl 2-chloro-4-methoxynicotinate in a suitable solvent (e.g., acetonitrile/water mixture).
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Thermal Degradation: Heat the stock solution at 80 °C.
Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
Analysis: Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Use LC-MS to identify the mass of the degradation products.
Data Evaluation: Calculate the percentage degradation of the parent compound and identify the major degradation products. Propose degradation pathways based on the identified products.
Characterization and Analytical Methods
The identity and purity of Methyl 2-chloro-4-methoxynicotinate and its derivatives can be confirmed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Used for purity determination and for monitoring reaction progress and stability.
Physicochemical Properties of Methyl 2-chloro-4-methoxynicotinate:
2-8 °C or room temperature, protected from moisture.
Conclusion
Methyl 2-chloro-4-methoxynicotinate is a highly functionalized pyridine derivative with significant potential in synthetic organic chemistry. Its reactivity is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ester functionality is prone to hydrolysis under both acidic and basic conditions. A thorough understanding of these reactivity patterns and the stability profile of the molecule is essential for its successful application in the synthesis of novel compounds for the pharmaceutical and materials science industries. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore the chemistry of this versatile building block.
References
INDOFINE Chemical Company. METHYL 2-CHLORO-4-METHOXYNICOTINATE | 344298-51-7. [Link]
Organic Syntheses. α-CHLORO ETHERS FROM ALCOHOLS AND (CHLOROMETHYL)TRIMETHYLSILANE: 1-CHLORO-4-(METHOXYMETHOXY)BENZENE. [Link]
Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. EPSC Abstracts Vol. 12, EPSC2018-99, 2018. [Link]
Whitepaper: Unlocking the Therapeutic Potential of Methyl 2-chloro-4-methoxynicotinate as a Versatile Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Abstract: Methyl 2-chloro-4-methoxynicotinate is a strategically substituted nicotinic acid ester poised for significant application in medicinal che...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Methyl 2-chloro-4-methoxynicotinate is a strategically substituted nicotinic acid ester poised for significant application in medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural components—a nicotinic acid core, a reactive chloro group, and a modifiable methoxy group—present a compelling platform for the development of novel therapeutics. This guide explores the latent potential of this scaffold, drawing insights from the well-documented activities of nicotinic acid derivatives. We present a hypothesis-driven framework for its exploration, detailing synthetic derivatization strategies and proposing robust screening cascades to uncover potential activities in oncology, inflammation, and infectious diseases. This document serves as a technical primer for research teams aiming to leverage this versatile building block in their drug discovery programs.
Introduction: The Strategic Value of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in human biology, primarily known for its role as a precursor to the coenzymes NAD and NADP. In pharmacological doses, it exhibits significant effects, most notably in lipid metabolism, where it has been used to manage dyslipidemia.[1][2] Its ability to increase high-density lipoprotein (HDL) cholesterol has made it a subject of extensive research.[1][2] Beyond its metabolic roles, derivatives of nicotinic acid have been explored for a range of therapeutic applications, including vasodilation, anti-inflammatory, and analgesic effects.[3][4]
The core pyridine ring of nicotinic acid is a privileged scaffold in medicinal chemistry. Its presence in numerous biologically active compounds highlights its favorable properties for molecular recognition by biological targets. Methyl 2-chloro-4-methoxynicotinate (CAS 344298-51-7) represents a next-generation building block derived from this scaffold.[5][6] Its true potential lies not in its intrinsic activity, but in its capacity as a versatile starting material for the synthesis of compound libraries targeting a wide array of diseases. The chloro and methoxy substituents are not mere decorations; they are key functional handles that allow for precise, directed chemical modifications.
Deconstructing the Scaffold: Sites of Synthetic Opportunity
The structure of Methyl 2-chloro-4-methoxynicotinate offers three primary sites for chemical modification, each with the potential to influence the molecule's pharmacokinetic and pharmacodynamic properties.
C2-Chloro Position: The chlorine atom at the 2-position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nitrogen, oxygen, or sulfur-based nucleophiles, enabling the creation of diverse amine, ether, and thioether derivatives.
C3-Methyl Ester: The methyl ester is readily converted to other functional groups. Hydrolysis to the carboxylic acid allows for the formation of amides, while reduction can yield the corresponding alcohol. This position is critical for modulating polarity, solubility, and hydrogen bonding interactions with a target protein.
C4-Methoxy Group: The methoxy group can be demethylated to reveal a hydroxyl group, which can then be further functionalized. This position can influence the electronic properties of the pyridine ring and provide an additional point for derivatization.
The strategic placement of these functional groups makes this molecule an invaluable starting material for creating complex molecular architectures.[7]
Hypothesis-Driven Exploration of Biological Activity
Given the lack of direct biological data, a rational, hypothesis-driven approach is essential. Based on the activities of related nicotinic acid and substituted pyridine derivatives, we propose three primary therapeutic areas for investigation.
Potential as Anti-inflammatory Agents
Rationale: Nicotinic acid itself has known anti-inflammatory effects.[1] Furthermore, various derivatives of nicotinic acid have been synthesized and shown to possess significant analgesic and anti-inflammatory properties, with some compounds showing efficacy comparable to established drugs like mefenamic acid.[3]
Proposed Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or by modulating inflammatory signaling pathways.
Potential in Oncology
Rationale: The substituted pyridine core is a common feature in many kinase inhibitors and other anticancer agents. The versatility of the 2-chloro-4-methoxypyridine scaffold allows for the synthesis of compounds that can target specific biological pathways in cancer cells.[8] For instance, derivatives of nicotinamide have been investigated as modulators of orphan nuclear receptor Nur77, which is implicated in tumor development.[9]
Proposed Mechanism of Action: Derivatives could be designed to inhibit protein kinases, disrupt protein-protein interactions, or induce apoptosis. The ability to generate a large library of diverse structures is key to finding a compound that fits the specific binding pocket of an oncology target.
Potential as Antimicrobial Agents
Rationale: Heterocyclic compounds, including pyridine derivatives, are a rich source of antimicrobial agents. The ability to introduce various lipophilic and polar groups onto the Methyl 2-chloro-4-methoxynicotinate scaffold could lead to the discovery of compounds with activity against bacterial or fungal pathogens. Organotin derivatives of related chloro-substituted acids have demonstrated antimicrobial activities.[10]
Proposed Mechanism of Action: The mechanism could involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Experimental Workflows: From Synthesis to Screening
To investigate these hypotheses, a systematic approach involving synthesis of a focused compound library followed by a tiered screening cascade is recommended.
Synthesis of a Focused Derivative Library
The following is a generalized protocol for the initial diversification of the Methyl 2-chloro-4-methoxynicotinate scaffold.
Protocol 1: Synthesis of C2-Amine Derivatives via SNAr
Dissolution: Dissolve Methyl 2-chloro-4-methoxynicotinate (1 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Addition of Amine: Add the desired primary or secondary amine (1.2 equivalents) to the solution.
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated during the reaction.
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of C3-Amide Derivatives
Ester Hydrolysis: To a solution of the starting ester (or a C2-amine derivative from Protocol 1) in a mixture of Tetrahydrofuran (THF) and water, add Lithium Hydroxide (LiOH) (2-3 equivalents).
Stirring: Stir the mixture at room temperature until saponification is complete (monitored by TLC or LC-MS).
Acidification: Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
Amide Coupling: Dissolve the resulting carboxylic acid (1 equivalent) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (3 equivalents).
Amine Addition: After 10 minutes, add the desired amine (1.2 equivalents) and stir at room temperature until the reaction is complete.
Work-up and Purification: Perform an aqueous work-up and purify by column chromatography as described in Protocol 1.
The following diagram illustrates the proposed synthetic workflow.
Caption: Tiered screening cascade for hit identification.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in tables for clear comparison of compound activity.
Table 1: Representative Data for Primary Anti-inflammatory Screen
Compound ID
Structure
Concentration (µM)
% Inhibition of NO Production
MCN-001
[Structure]
10
15.2 ± 2.1
MCN-002
[Structure]
10
68.5 ± 4.5
MCN-003
[Structure]
10
22.1 ± 3.0
Dexamethasone
(Positive Control)
1
95.4 ± 1.8
Table 2: Representative Data for Primary Anticancer Screen (IC50 Values in µM)
Compound ID
MCF-7 (Breast)
HCT-116 (Colon)
MCN-001
> 50
> 50
MCN-002
8.3
12.1
MCN-003
> 50
45.6
Doxorubicin
0.2
0.5
Conclusion and Future Directions
Methyl 2-chloro-4-methoxynicotinate is a highly promising, yet underexplored, scaffold for medicinal chemistry. Its true value is not as a standalone agent, but as a versatile starting point for the generation of diverse and novel chemical entities. By leveraging the known biological activities of the nicotinic acid core and applying rational, hypothesis-driven library synthesis and screening, research teams can efficiently probe its potential across multiple therapeutic areas. The workflows outlined in this guide provide a robust framework for unlocking the therapeutic potential of this scaffold, paving the way for the discovery of next-generation drug candidates in oncology, inflammation, and infectious disease.
References
WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
METHYL 2-METHOXYNICOTIN
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
The Strategic Synthesis and Application of Methyl 2-chloro-4-methoxynicotinate: A Gateway to Advanced Pharmaceutical Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Methyl 2-chloro-4-methoxynicotinate has emerged as a pivotal structur...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-chloro-4-methoxynicotinate has emerged as a pivotal structural motif and a versatile building block in modern medicinal chemistry. Its unique substitution pattern—featuring a reactive chlorine atom, an electron-donating methoxy group, and a methyl ester on a pyridine core—offers a strategic platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of next-generation kinase inhibitors. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase the journey from this core intermediate to potent drug candidates.
Introduction: The Emergence of a Key Synthetic Intermediate
The discovery and utility of any chemical building block are intrinsically linked to the therapeutic targets they enable. Substituted nicotinic acid derivatives are fundamental scaffolds in a vast array of biologically active compounds.[1] Methyl 2-chloro-4-methoxynicotinate (CAS No: 344298-51-7) has gained prominence as a key intermediate, particularly in the synthesis of targeted cancer therapies. Its importance lies in the strategic placement of functional groups that allow for sequential and regioselective modifications, a critical aspect in constructing complex molecules for drug discovery. This guide will illuminate the pathway from its synthesis to its application in creating advanced therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of Methyl 2-chloro-4-methoxynicotinate
While a publicly available, peer-reviewed source for the complete spectral data is not readily found, the expected signals in ¹H and ¹³C NMR would correspond to the methoxy groups, the methyl ester, and the two protons on the pyridine ring. Spectroscopic analysis is crucial for confirming the identity and purity of the material before its use in subsequent reactions.
Synthesis of the Core Scaffold: A Protocol Driven by Regioselectivity
The synthesis of Methyl 2-chloro-4-methoxynicotinate is a prime example of leveraging the inherent reactivity of a polysubstituted pyridine ring. A common and effective method involves the selective nucleophilic substitution of a dichloro-precursor.[3]
Synthetic Pathway Overview
The synthesis hinges on the differential reactivity of the two chlorine atoms in the starting material, methyl 2,4-dichloropyridine-3-carboxylate. The chlorine at the 4-position is more susceptible to nucleophilic attack by methoxide due to electronic factors of the pyridine ring.
Caption: Synthetic route to Methyl 2-chloro-4-methoxynicotinate.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent literature, providing a self-validating system for researchers.[3]
Objective: To synthesize Methyl 2-chloro-4-methoxynicotinate.
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 2,4-dichloropyridine-3-carboxylate (e.g., 2.40 g, 11.6 mmol) and methanol (e.g., 20 mL).
Add sodium methoxide (e.g., 2.06 g, 11.6 mmol) to the mixture.
Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
After completion, cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove any insoluble materials.
Dilute the filtrate with ethyl acetate (e.g., 30 mL).
Wash the organic solution with brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel if necessary to afford pure Methyl 2-chloro-4-methoxynicotinate.
Expert Insight: The choice of sodium methoxide in methanol serves a dual purpose: methoxide acts as the nucleophile, and methanol is a suitable solvent that is compatible with the reagent. The reaction is carried out under reflux to provide the necessary activation energy for the nucleophilic aromatic substitution. The workup procedure is standard for isolating a moderately polar organic compound.
Reactivity and Role in Analog Synthesis
The synthetic value of Methyl 2-chloro-4-methoxynicotinate lies in the reactivity of its remaining chloro group. The 2-chloro position is now primed for further functionalization, most commonly through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a versatile scaffold for building libraries of compounds for drug discovery.
Caption: Key reaction pathways for analog synthesis.
Application in Drug Discovery: The Synthesis of ALK/ROS1 Inhibitors
A significant application of Methyl 2-chloro-4-methoxynicotinate is in the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are key targets in certain types of non-small cell lung cancer (NSCLC).[2] The core scaffold of this building block is incorporated into larger, macrocyclic structures that have demonstrated high efficacy.[3]
The Therapeutic Target: ALK and ROS1 Kinases
ALK and ROS1 are receptor tyrosine kinases that, when genetically rearranged, can become constitutively active, leading to uncontrolled cell proliferation and cancer.[2] The development of small molecule inhibitors that can block the ATP-binding site of these kinases is a clinically validated strategy for treating these cancers.
Synthetic Workflow to a Precursor for Macrocyclization
The synthesis of advanced drug candidates from Methyl 2-chloro-4-methoxynicotinate involves a multi-step sequence. A representative workflow is depicted below, showcasing the strategic transformations.
Caption: Workflow to a macrocyclization precursor.
This sequence demonstrates the conversion of the initial building block into a more complex intermediate ready for the final ring-closing step to form the macrocyclic drug molecule.
Example of a Final Drug Analog
While the full structures of proprietary drug candidates are complex, the pyridine core derived from Methyl 2-chloro-4-methoxynicotinate is a recurring feature in a new generation of ALK/ROS1 inhibitors. These inhibitors are designed to be effective against mutations that confer resistance to earlier generations of drugs.
Table 2: Biological Activity of Representative ALK/ROS1 Inhibitors
Compound Class
Target Kinase
IC₅₀ (nM)
Notes
Macrocyclic Pyridine Ethers
ALK
<10
Effective against wild-type and some resistant mutations.
Macrocyclic Pyridine Ethers
ROS1
<10
Demonstrates potent dual inhibition.
Note: IC₅₀ values are representative and can vary based on the specific analog and assay conditions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 2-chloro-4-methoxynicotinate.
Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a chemical fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Outlook
Methyl 2-chloro-4-methoxynicotinate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis is straightforward and scalable, and its reactivity profile makes it an invaluable tool for medicinal chemists. The successful incorporation of this scaffold into highly potent and selective ALK/ROS1 inhibitors highlights its importance in the ongoing quest for more effective cancer therapies. As new therapeutic targets emerge, the versatility of this building block will undoubtedly lead to the discovery of novel analogs with a wide range of biological activities, further cementing its role in the future of drug development.
Preliminary Screening of "Methyl 2-chloro-4-methoxynicotinate" Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive framework for the preliminary screening of novel derivatives synthesized from the versatile building block, Methyl 2-chloro-4-methoxynicotinate. The pyridine scaffol...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the preliminary screening of novel derivatives synthesized from the versatile building block, Methyl 2-chloro-4-methoxynicotinate. The pyridine scaffold is a privileged structure in medicinal chemistry, and strategic derivatization of this core offers a promising avenue for the discovery of new therapeutic agents.[1] This document outlines the rationale for derivatization, detailed synthetic methodologies, a tiered in-vitro screening cascade, and the foundational principles of structure-activity relationship (SAR) analysis. The protocols and workflows described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for hit identification and lead optimization programs.
Introduction: The Rationale for Derivatizing Methyl 2-chloro-4-methoxynicotinate
Methyl 2-chloro-4-methoxynicotinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2] Its utility in drug discovery stems from the presence of multiple reactive sites that allow for controlled and diverse chemical modifications. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in a range of biological interactions and its favorable physicochemical properties that can enhance solubility and bioavailability.[1]
The strategic derivatization of this core scaffold is underpinned by the following principles:
Exploration of Chemical Space: By introducing a variety of substituents at key positions, a diverse chemical library can be generated, increasing the probability of identifying compounds with desired biological activity.
Modulation of Physicochemical Properties: Derivatization allows for the fine-tuning of properties such as lipophilicity, polarity, and metabolic stability, which are critical for drug-like characteristics.
Structure-Activity Relationship (SAR) Elucidation: A systematic study of how different functional groups impact biological activity provides invaluable insights for rational drug design and lead optimization.[3]
This guide will focus on a preliminary screening campaign targeting oncology, a therapeutic area where pyridine derivatives have shown significant promise.[4]
Synthesis of a Focused Derivative Library
The 2-chloro and 3-carbomethoxy groups of the starting material are prime handles for derivatization. Palladium and nickel-catalyzed cross-coupling reactions are particularly powerful tools for introducing a wide range of substituents at the 2-position of the pyridine ring.[5][6][7]
General Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[1] In this context, it will be employed to displace the chlorine atom at the 2-position with various aryl and heteroaryl boronic acids.
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-chloro-4-methoxynicotinate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Catalyst and Ligand Addition: Add palladium acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand such as SPhos (4 mol%).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: A tiered workflow for the in vitro screening of synthesized derivatives.
Secondary Screening: Biochemical Kinase Assays
Given that many pyridine-containing compounds exhibit activity as kinase inhibitors, a relevant secondary screen would be a biochemical assay against a panel of oncogenic kinases. [8][9]The Kinase-Glo® Luminescent Kinase Assay is a universal platform suitable for this purpose.
[10]
Experimental Protocol: Kinase-Glo® Assay
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.
Inhibitor Addition: Add the "hit" compounds from the primary screen at various concentrations.
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
Luminescence Measurement: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.
Data Analysis: Calculate the percent inhibition for each compound and determine their IC₅₀ values against each kinase.
Data Presentation and Hit Identification
The data from the primary and secondary screens should be tabulated for clear comparison and hit identification. A "hit" can be defined as a compound that meets specific activity criteria, for example, an IC₅₀ value below 10 µM in the cell viability assay and a similar or better potency in the biochemical kinase assay.
The initial screening data will provide the basis for preliminary SAR studies. [3]By comparing the chemical structures of the most active compounds with their less active or inactive counterparts, we can begin to deduce which structural features are important for biological activity.
Key Considerations for SAR Analysis:
Electronic Effects: Does the presence of electron-donating or electron-withdrawing groups on the aryl/heteroaryl substituent at the C2 position influence activity? For example, the increased potency of SM-02 (4-Fluorophenyl) compared to SM-01 (Phenyl) might suggest that an electron-withdrawing group is favorable.
Steric Effects: How does the size and shape of the substituent impact activity? Comparing derivatives with ortho-, meta-, and para-substituted aryl rings can provide insights into the steric tolerance of the biological target's binding pocket.
Hydrogen Bonding Potential: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can significantly affect binding affinity.
These initial SAR insights are crucial for guiding the design of the next generation of derivatives with improved potency and selectivity.
Conclusion and Future Directions
This guide has presented a structured and technically sound approach for the preliminary screening of Methyl 2-chloro-4-methoxynicotinate derivatives. By combining rational synthetic strategies with a tiered in vitro screening cascade, researchers can efficiently identify and validate novel hit compounds. The subsequent elucidation of SAR will pave the way for lead optimization efforts, ultimately aiming to develop drug candidates with therapeutic potential. Future work should focus on expanding the derivative library based on initial SAR findings, conducting more in-depth mechanistic studies on validated hits, and assessing their drug-like properties in ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
References
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison. Retrieved from [Link]
PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
Everson, D. A., Jones, B. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 17(7), 1782–1785. [Link]
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]
MDPI. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
PubMed. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Retrieved from [Link]
PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]
PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
PubMed. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Retrieved from [Link]
Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Taylor & Francis Online. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Retrieved from [Link]
PubMed. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Retrieved from [Link]
Semantic Scholar. (n.d.). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Retrieved from [Link]
PubMed. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Retrieved from [Link]
Application Notes & Protocols: Buchwald-Hartwig Amination of Methyl 2-chloro-4-methoxynicotinate
Prepared by: Gemini, Senior Application Scientist Introduction: Navigating the Amination of Electron-Deficient Heterocycles The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Amination of Electron-Deficient Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] While the reaction is broadly applicable, its extension to electron-deficient heterocyclic substrates, such as 2-chloropyridines, presents unique challenges.
This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of Methyl 2-chloro-4-methoxynicotinate. This specific substrate is of significant interest in medicinal chemistry, where the resulting 2-amino-nicotinate scaffold serves as a valuable building block. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-Cl bond notoriously difficult to activate.[4][5] This document will explain the mechanistic principles, detail the critical choice of catalyst components, and provide a field-proven protocol designed to overcome these challenges, ensuring reproducible and high-yielding results for researchers in drug discovery and development.
Reaction Mechanism and Key Principles
A fundamental understanding of the catalytic cycle is paramount for successful reaction design and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[6][7]
The generally accepted mechanism involves:
Activation & Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-chloride bond of the pyridine substrate. This is typically the rate-limiting step, especially for less reactive aryl chlorides.[4][8][9]
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido intermediate.[1][8]
Reductive Elimination: The final, bond-forming step is the reductive elimination of the desired N-arylated product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Causality Behind Component Selection:
Palladium Precatalyst: While simple salts like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient. Modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) are preferred as they cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reliable results.[4][6]
Ligand: This is the most critical choice for activating the robust C-Cl bond of Methyl 2-chloro-4-methoxynicotinate. Standard phosphine ligands are ineffective.[4] The required ligands are bulky and electron-rich, properties that promote both the challenging oxidative addition and the final reductive elimination. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential for this transformation.[3][4][10] The steric bulk prevents the formation of inactive catalyst dimers and facilitates the bond-forming reductive elimination step.
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is highly effective and commonly used.[4] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[2][4]
Solvent: The reaction must be conducted in anhydrous, deoxygenated solvents to prevent catalyst deactivation.[4][11] Aprotic solvents with relatively high boiling points, such as toluene, 1,4-dioxane, or THF, are standard choices as these reactions often require heating.[12][13]
Experimental Protocol: Amination with Morpholine
This section provides a representative, step-by-step protocol for the coupling of Methyl 2-chloro-4-methoxynicotinate with morpholine.
Materials and Equipment
Reagents:
Methyl 2-chloro-4-methoxynicotinate (1.0 equiv)
Morpholine (1.2 equiv)
RuPhos Pd G3 (0.02 equiv, 2 mol%)
RuPhos (0.04 equiv, 4 mol%)
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Solvent: Anhydrous Toluene (degassed)
Equipment:
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Nitrogen or Argon gas line with a manifold (Schlenk line) or a glovebox
Syringes and needles
Heating block or oil bath with temperature control
TLC plates (e.g., silica gel 60 F₂₅₄)
Standard work-up and purification glassware (separatory funnel, round-bottom flasks, rotary evaporator, column chromatography setup)
Step-by-Step Methodology
Rationale: All steps involving the catalyst, ligand, and base must be performed under a strictly inert atmosphere to prevent oxidation of the electron-rich phosphine ligand and the Pd(0) catalyst, which would render them inactive.[4][11]
Reaction Setup (Inert Atmosphere):
Place the reaction vial containing a stir bar into a glovebox. Alternatively, connect an oven-dried Schlenk flask to a Schlenk line and subject it to at least three cycles of vacuum followed by backfilling with inert gas (N₂ or Ar).
To the vial, add Methyl 2-chloro-4-methoxynicotinate (e.g., 201.6 mg, 1.0 mmol), RuPhos Pd G3 (16.7 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and Sodium tert-butoxide (144.2 mg, 1.5 mmol).
Reagent Addition:
Seal the vial with a PTFE-lined cap.
Using a syringe, add anhydrous, degassed toluene (e.g., 5 mL).
Finally, add morpholine (105 µL, 1.2 mmol) via syringe. A slight excess of the amine is used to drive the reaction to completion.[4]
Reaction Execution:
Place the sealed vial in a pre-heated heating block or oil bath set to 100 °C.
Stir the reaction mixture vigorously for 12-24 hours. The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[4]
Monitoring the Reaction:
Periodically (e.g., every 4 hours), the reaction progress can be monitored by TLC or LC-MS. To take a sample, briefly remove the vial from heat, cool slightly, and quickly uncap to withdraw a small aliquot with a micropipette, then immediately re-seal and purge with inert gas if using a Schlenk line.
Work-up Procedure:
Once the starting material is consumed, cool the reaction mixture to room temperature.
Carefully quench the reaction by adding 10 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, Methyl 4-methoxy-2-morpholinonicotinate.
Data Presentation: Reaction Parameter Optimization
Optimizing the Buchwald-Hartwig amination of challenging substrates is often necessary. The following table summarizes key parameters and provides expert recommendations based on established literature for heteroaryl chlorides.
Parameter
Recommended Component/Condition
Rationale & Field Insights
Palladium Source
G3/G4 Palladacycle Precatalysts
Provides a reliable and efficient source of the active Pd(0) catalyst, leading to higher reproducibility than Pd(OAc)₂ or Pd₂(dba)₃.[4][6]
Ligand
RuPhos, BrettPhos, XPhos, Josiphos
Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond. The choice may require screening, but RuPhos is often a robust starting point for secondary amines.[3][4]
Base
NaOtBu or KOtBu
Strong alkoxide bases are generally the most effective. If the substrate has base-sensitive functional groups, consider switching to K₃PO₄ or Cs₂CO₃, but expect slower reaction rates.[4][7]
Solvent
Toluene, 1,4-Dioxane, CPME
Anhydrous, degassed aprotic solvents are mandatory. Toluene is a common and effective choice.[12][13]
Temperature
80 - 110 °C
Elevated temperatures are almost always required to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.[4]
Catalyst Loading
1 - 5 mol%
For challenging substrates like this, a higher catalyst loading (2-5 mol%) may be necessary to achieve full conversion in a reasonable timeframe.[4]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides validated solutions.
Issue
Probable Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen/moisture exposure. 2. Ligand is not suitable for C-Cl activation. 3. Insufficient temperature.
1. Ensure strictly inert and anhydrous conditions. Use freshly opened, high-purity reagents. Use a glovebox for setup.[11] 2. Screen a panel of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos).[12] 3. Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point).
Significant Hydrodehalogenation
1. Presence of trace water or protic impurities in the base. 2. Reductive elimination is slow compared to competing decomposition pathways.
1. Use high-purity, anhydrous base. Store NaOtBu in a desiccator or glovebox.[4] 2. Use a slight excess of the amine (1.2-1.5 equiv).[4] A different ligand might accelerate the reductive elimination step.
Catalyst Decomposition (Palladium Black)
1. Ligand concentration is too low to stabilize the Pd(0) species. 2. Reaction temperature is too high, leading to thermal decomposition. 3. Presence of oxygen.
1. Ensure the correct Pd:Ligand ratio is used (typically 1:1 to 1:2 for precatalysts). 2. Lower the reaction temperature and accept a longer reaction time.[11] 3. Improve the degassing of the solvent and ensure a robust inert atmosphere.[11]
Inconsistent Results
Impurities in starting materials, solvent, or base. Inconsistent inert atmosphere technique.
Use reagents from trusted suppliers. Purify starting materials if necessary. Standardize the Schlenk line or glovebox technique across all experiments.
Visualizing the Experimental Workflow
Caption: Experimental workflow from preparation to purification.
Safety Precautions
Palladium Catalysts: While generally stable, palladium catalysts, especially Pd on carbon, can be pyrophoric. Handle in an inert atmosphere and avoid creating dust.[14]
Phosphine Ligands: Many biarylphosphine ligands are air-sensitive and can oxidize, leading to loss of activity. They should be stored and handled exclusively under an inert atmosphere.[11]
Sodium tert-Butoxide: This is a strong, caustic, and hygroscopic base. Avoid contact with skin and eyes. Handle in a glovebox or a dry environment.
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). (URL: [Link])
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (URL: [Link])
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. (2023). (URL: [Link])
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])
The Strategic Utility of Methyl 2-chloro-4-methoxynicotinate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Unseen Architect of Complex Pharmaceuticals In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned series of ch...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Unseen Architect of Complex Pharmaceuticals
In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned series of chemical transformations. The efficiency, purity, and scalability of the entire process often hinge on the quality and reactivity of key building blocks known as intermediates.[1][2] Methyl 2-chloro-4-methoxynicotinate (CAS No: 344298-51-7), a substituted pyridine derivative, represents one such pivotal intermediate.[3] Its unique arrangement of functional groups—a reactive chlorine atom, an activating methoxy group, and an ester—renders it a versatile scaffold for the construction of complex heterocyclic systems that are the cornerstones of modern therapeutics, particularly in oncology.[4]
This technical guide delves into the application of Methyl 2-chloro-4-methoxynicotinate as a strategic starting material in the synthesis of a key precursor to Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. While a direct, publicly documented synthetic route from this specific starting material to a Trametinib intermediate is not extensively reported, this guide presents a scientifically rigorous and plausible multi-step synthetic pathway. The protocols and rationale provided herein are grounded in established principles of organic chemistry and supported by analogous transformations found in the peer-reviewed and patent literature.
Physicochemical Properties of Methyl 2-chloro-4-methoxynicotinate
A thorough understanding of the starting material's properties is fundamental to successful process development.
Property
Value
Reference
CAS Number
344298-51-7
Molecular Formula
C₈H₈ClNO₃
Molecular Weight
201.61 g/mol
Purity
Typically ≥98%
Appearance
Off-white to white solid
N/A
Storage
2-8°C, under inert gas
Hypothetical Synthesis of a Key Trametinib Intermediate
The following section outlines a proposed synthetic route to a key pyridopyrimidine trione intermediate of Trametinib, commencing from Methyl 2-chloro-4-methoxynicotinate. This pathway is designed to be logical and feasible based on known chemical reactions.
Overall Synthetic Workflow
The proposed synthesis involves a three-step sequence:
Nucleophilic Aromatic Substitution: Replacement of the C2-chloro group with a primary amine.
Amidation and Cyclization: Reaction with an isocyanate to form a ureido intermediate, followed by base-mediated cyclization to the pyridopyrimidine dione.
Condensation: Final ring closure to form the trione core structure.
Caption: Proposed workflow for the synthesis of a Trametinib intermediate.
Detailed Application Protocols
Step 1: Synthesis of Methyl 2-(methylamino)-4-methoxynicotinate
Principle: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen and the ester group facilitates this displacement. Reaction with a primary amine, such as methylamine, in the presence of a non-nucleophilic base to scavenge the HCl byproduct, is a standard method for this transformation.[5]
Protocol:
To a solution of Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF, 5-10 volumes), add a solution of methylamine (1.2 eq, as a solution in THF or as a gas) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) to the reaction mixture.
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(methylamino)-4-methoxynicotinate.
Rationale for Experimental Choices:
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures to drive the substitution.
Base: A non-nucleophilic amine base is used to prevent competition with the primary amine nucleophile.
Temperature: Heating is often necessary to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich pyridine ring.
Caption: Reaction scheme for the amination of the starting material.
Step 2: Synthesis of 1,3-Dimethyl-7-methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Principle: The formation of the pyridopyrimidine dione core is a well-established synthetic strategy.[6] The 2-aminonicotinate intermediate can react with an isocyanate to form a ureido linkage. Subsequent intramolecular cyclization, typically promoted by a base, leads to the formation of the fused pyrimidine ring.
Protocol:
Dissolve the Methyl 2-(methylamino)-4-methoxynicotinate (1.0 eq) from Step 1 in an anhydrous aprotic solvent like toluene or dioxane.
Add methyl isocyanate (1.1 eq) to the solution. The reaction can be catalyzed by a Lewis acid or proceed thermally.
After the formation of the ureido intermediate (monitor by TLC/HPLC), add a strong base such as sodium methoxide (1.2 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux until cyclization is complete.
Cool the reaction mixture and carefully quench with a proton source (e.g., saturated aqueous ammonium chloride or acetic acid).
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Purify the product by recrystallization or column chromatography.
Rationale for Experimental Choices:
Reagents: Methyl isocyanate is a readily available reagent for introducing the second nitrogen and carbonyl group required for the pyrimidine ring.
Base: A strong, non-nucleophilic base is required to deprotonate the ureido nitrogen, initiating the intramolecular cyclization onto the ester carbonyl.
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent quenching.
Caption: Formation of the pyridopyrimidine dione core.
Step 3: Synthesis of the Key Trametinib Intermediate
Principle: This final step involves a condensation reaction to form the trione structure. While the exact mechanism can be complex, it is plausible that the pyridopyrimidine dione from Step 2 undergoes a condensation reaction with a suitably activated partner, in this case, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, to form the final tricyclic core. This type of condensation is often facilitated by a dehydrating agent or by forming a more reactive derivative of one of the coupling partners. A more direct, albeit hypothetical, approach would be a direct cyclization with a malonic acid derivative in the presence of the urea, as suggested by some patent literature for related structures.[7][8]
Protocol (Conceptual):
Combine the pyridopyrimidine dione from Step 2 (1.0 eq) and N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or a Lewis acid catalyst.
Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours, monitoring by HPLC.
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.
Filter the solid and wash thoroughly with the non-polar solvent.
Purify the crude product via preparative HPLC or extensive recrystallization to obtain the desired key Trametinib intermediate.
Rationale for Experimental Choices:
High Temperature: Condensation reactions of this type often require significant thermal energy to proceed.
High-Boiling Solvent: A solvent with a high boiling point is necessary to achieve the required reaction temperature.
Dehydrating Agent/Catalyst: These can facilitate the condensation by removing water or activating one of the carbonyl groups.
Final Product: 1-(3-Aminophenyl)-3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (A key precursor to Trametinib).
Conclusion and Future Outlook
Methyl 2-chloro-4-methoxynicotinate is a highly functionalized and versatile building block with significant potential in pharmaceutical synthesis. The plausible synthetic route to a key Trametinib intermediate outlined in this guide showcases its utility in constructing complex, polycyclic APIs. While this specific pathway is presented as a scientifically grounded hypothesis, it highlights the strategic value of this intermediate for researchers and drug development professionals. Further process optimization and exploration of alternative synthetic routes are warranted to fully realize the potential of Methyl 2-chloro-4-methoxynicotinate in the efficient and scalable production of next-generation therapeutics. The principles and protocols detailed herein provide a solid foundation for such developmental efforts.
References
(2025). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]
(n.d.). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
Eissa, A. A., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry. [Link]
Carlson, C. B., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]
CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents. (n.d.).
CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents. (n.d.).
(n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
(n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]
Abdel-Aziz, A. A.-M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
Sharma, P. C., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry. [Link]
Das, P., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]
Chien, C.-H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules. [Link]
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents. (n.d.).
CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. [Link]
(2019). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. [Link]
(n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. (n.d.).
INDOFINE Chemical Company. (n.d.). METHYL 2-CHLORO-4-METHOXYNICOTINATE | 344298-51-7. INDOFINE Chemical Company. [Link]
Synthesis of kinase inhibitors using "Methyl 2-chloro-4-methoxynicotinate"
An Application Guide to the Synthesis of Kinase Inhibitors Using Methyl 2-chloro-4-methoxynicotinate Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysreg...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Synthesis of Kinase Inhibitors Using Methyl 2-chloro-4-methoxynicotinate
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide provides a detailed technical overview and actionable protocols for the use of Methyl 2-chloro-4-methoxynicotinate, a versatile heterocyclic building block, in the synthesis of novel kinase inhibitors. We will explore the core synthetic strategies, the rationale behind experimental designs, and step-by-step protocols for key chemical transformations.
Introduction: The Strategic Value of Methyl 2-chloro-4-methoxynicotinate in Kinase Inhibitor Scaffolding
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs due to its ability to form key hydrogen bonds and engage in favorable interactions within enzyme active sites. Methyl 2-chloro-4-methoxynicotinate (CAS: 344298-51-7) is a particularly valuable starting material for building kinase inhibitors for several strategic reasons[1][2][3]:
Reactive Handle: The chlorine atom at the 2-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties.
Multiple Functional Groups: The molecule contains a methyl ester and a methoxy group. The ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide bond formation), while the methoxy group can influence solubility, electronic properties, or serve as a metabolic blocking group.
Scaffold Rigidity: The aromatic pyridine core provides a rigid framework, which is often desirable for potent and selective binding to the ATP-binding pocket of kinases.
Derivatives based on substituted pyridine and pyrimidine scaffolds have demonstrated potent inhibitory activity against various protein kinases, including those in the crucial PI3K/Akt/mTOR and Src/Abl signaling pathways, which are frequently overactive in cancer[4][5][6][7].
Two primary synthetic routes dominate the use of Methyl 2-chloro-4-methoxynicotinate for generating diverse libraries of potential kinase inhibitors: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
This reaction is fundamental for installing amine-containing fragments, a ubiquitous feature in many kinase inhibitors that often serve to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
Mechanism & Rationale: The electron-withdrawing nitrogen atom in the pyridine ring, along with the ester group, activates the chlorine atom at the 2-position towards nucleophilic attack. An incoming nucleophile, typically a primary or secondary amine, attacks the carbon bearing the chlorine, forming a temporary, negatively charged intermediate (a Meisenheimer complex). The complex then rearomatizes by expelling the chloride ion. A base is required to neutralize the HCl generated during the reaction, driving it to completion.
Common Experimental Choices:
Nucleophiles: Anilines, piperazines, and other aliphatic or aromatic amines are commonly used to build out the inhibitor structure.
Bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are often used. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.
Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane are preferred as they facilitate the reaction and can be heated to accelerate slower substitutions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds.[8] In this context, it is used to couple the C2 position of the pyridine ring with various aryl or heteroaryl groups, which often occupy the hydrophobic regions of the kinase active site.
Mechanism & Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the nicotinic ester, forming a palladium(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the palladium(0) catalyst.
Common Experimental Choices:
Organoboron Reagents: A vast array of aryl and heteroaryl boronic acids and their esters are commercially available, allowing for extensive exploration of structure-activity relationships (SAR).[4]
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common choices.
Bases: An aqueous solution of an inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is crucial for activating the boronic acid in the transmetalation step.
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[9]
Experimental Protocols & Workflows
The following protocols are generalized methods. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.
Workflow Visualization
Caption: General synthetic workflows using Methyl 2-chloro-4-methoxynicotinate.
Protocol 1: Synthesis of Methyl 2-(phenylamino)-4-methoxynicotinate via SNAr
This protocol describes a typical nucleophilic aromatic substitution reaction with aniline.
Materials:
Methyl 2-chloro-4-methoxynicotinate (1.0 eq)
Aniline (1.2 eq)
Diisopropylethylamine (DIPEA) (2.0 eq)
N-Methyl-2-pyrrolidone (NMP)
Ethyl acetate, Hexanes, Brine, Water
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 2-chloro-4-methoxynicotinate (1.0 eq).
Dissolve the starting material in NMP (approx. 0.2 M concentration).
Add aniline (1.2 eq) followed by DIPEA (2.0 eq) to the solution.
Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water (3x) to remove NMP and salts, followed by a brine wash (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Synthesis of Methyl 2-(4-methylphenyl)-4-methoxynicotinate via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling.[4]
Combine Methyl 2-chloro-4-methoxynicotinate (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a flask.
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).
Heat the reaction mixture to 90-100 °C. The reaction progress should be monitored by TLC or LC-MS and is often complete within 4-12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.[4]
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[4]
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary & Expected Outcomes
The choice of reaction conditions and coupling partners significantly impacts yield and purity. The tables below summarize typical parameters and expected outcomes.
Table 1: Summary of Reaction Parameters
Parameter
SNAr Reaction
Suzuki-Miyaura Coupling
Key Reagent
Amine / Aniline
Boronic Acid / Ester
Catalyst
None (or phase-transfer)
Palladium complex (e.g., Pd(PPh₃)₄)
Base
DIPEA, K₂CO₃
K₂CO₃, Na₂CO₃, Cs₂CO₃
Solvent
NMP, DMF, Dioxane
Dioxane/H₂O, Toluene/H₂O
Temperature
80 - 140 °C
80 - 110 °C
Atmosphere
Inert (optional but good practice)
Inert (required)
Table 2: Representative Coupling Partners and Typical Yields
Reaction Type
Coupling Partner Example
Product Sub-structure
Typical Yield Range
SNAr
4-Fluoroaniline
2-(4-Fluorophenylamino)-
65-90%
SNAr
1-Methylpiperazine
2-(4-Methylpiperazin-1-yl)-
70-95%
Suzuki
Phenylboronic Acid
2-Phenyl-
70-85%
Suzuki
3-Pyridylboronic Acid
2-(Pyridin-3-yl)-
60-80%
Suzuki
4-Methoxyphenylboronic Acid
2-(4-Methoxyphenyl)-
75-92%
Application in Kinase Signaling Pathways
The synthesized compounds can be screened against a panel of kinases. A primary target class for scaffolds derived from similar chloro-heterocycles is the PI3K/Akt/mTOR pathway, a critical signaling network that controls cell growth, proliferation, and survival.[4][10] Its overactivation is a common event in many cancers.
Application Notes: The Strategic Role of Methyl 2-chloro-4-methoxynicotinate in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block In the competitive landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally benign active ingre...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the competitive landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally benign active ingredients is paramount. Pyridine-based scaffolds have long been a cornerstone in the design of potent herbicides, insecticides, and fungicides due to their unique electronic properties and ability to interact with biological targets. Among the vast array of pyridine-derived building blocks, Methyl 2-chloro-4-methoxynicotinate has emerged as a key intermediate with significant potential for the synthesis of next-generation crop protection agents. Its strategic substitution pattern—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl ester at the 3-position—offers a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with desired biological activities.
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry, providing in-depth insights into the practical application of Methyl 2-chloro-4-methoxynicotinate in the synthesis of agrochemicals. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a thorough understanding of the reaction mechanisms involved.
Core Applications in Agrochemical Synthesis: A Case Study in Fungicide Development
While Methyl 2-chloro-4-methoxynicotinate is a versatile intermediate, its application can be particularly highlighted in the synthesis of novel pyridine-based fungicides. The pyridine moiety is a well-established pharmacophore in many commercial fungicides, and the specific functionalities of this intermediate allow for the introduction of diverse substituents to fine-tune the biological activity and spectrum of the final compound.
One notable application is in the synthesis of fungicides targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. SDHI fungicides are a critical class of agrochemicals for the control of a broad range of plant pathogens. The general synthetic strategy involves the amidation of the nicotinic acid derivative with a specific aniline moiety, which is a key component for binding to the target enzyme.
Logical Workflow for the Synthesis of a Novel Pyridinecarboxamide Fungicide
The following diagram illustrates a representative workflow for the synthesis of a hypothetical, yet plausible, pyridinecarboxamide fungicide from Methyl 2-chloro-4-methoxynicotinate. This workflow is designed to be a robust and scalable process, suitable for both laboratory-scale research and process development.
Caption: Synthetic workflow for a pyridinecarboxamide fungicide.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations illustrated in the workflow above. These protocols are based on established chemical principles and are designed to be reproducible and scalable.
Protocol 1: Synthesis of 2-chloro-4-methoxynicotinic acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Methyl 2-chloro-4-methoxynicotinate
201.61
50
10.08 g
Sodium Hydroxide (NaOH)
40.00
100
4.00 g
Methanol (MeOH)
32.04
-
100 mL
Water (H₂O)
18.02
-
50 mL
Hydrochloric Acid (HCl), concentrated
36.46
-
As needed
Procedure:
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-chloro-4-methoxynicotinate (10.08 g, 50 mmol) in methanol (100 mL).
Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.00 g, 100 mmol) in water (50 mL). Slowly add the NaOH solution to the stirred solution of the starting material at room temperature.
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.
Isolation and Purification:
Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
The resulting 2-chloro-4-methoxynicotinic acid is typically of high purity (>95%) and can be used in the next step without further purification.
Causality of Experimental Choices:
Choice of Base and Solvent: A mixture of water and methanol is used as the solvent to ensure the solubility of both the organic substrate and the inorganic base. Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ester.
Molar Ratio: A 2:1 molar ratio of NaOH to the ester is used to ensure complete hydrolysis and to drive the reaction to completion.
Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is sparingly soluble in acidic water.
Protocol 2: Amide Coupling to form the Final Fungicide
This protocol describes the formation of the amide bond between 2-chloro-4-methoxynicotinic acid and a key aniline intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
2-chloro-4-methoxynicotinic acid
187.57
20
3.75 g
Thionyl Chloride (SOCl₂)
118.97
30
2.2 mL (4.16 g)
Key Aniline Intermediate
Varies
20
Stoichiometric amt
Triethylamine (Et₃N)
101.19
40
5.6 mL (4.05 g)
Dichloromethane (DCM)
84.93
-
100 mL
Procedure:
Activation of the Carboxylic Acid:
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-4-methoxynicotinic acid (3.75 g, 20 mmol) in dry dichloromethane (50 mL).
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
Slowly add thionyl chloride (2.2 mL, 30 mmol) to the suspension at 0 °C (ice bath).
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and a clear solution is obtained. This indicates the formation of the acid chloride.
Remove the excess thionyl chloride and solvent under reduced pressure.
Amide Bond Formation:
Dissolve the resulting acid chloride in dry dichloromethane (50 mL) and cool to 0 °C.
In a separate flask, dissolve the key aniline intermediate (20 mmol) and triethylamine (5.6 mL, 40 mmol) in dry dichloromethane (50 mL).
Slowly add the aniline solution to the stirred acid chloride solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
Work-up and Purification:
Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Causality of Experimental Choices:
Acid Activation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to the more reactive acid chlorides, which readily undergo nucleophilic acyl substitution with amines. DMF acts as a catalyst for this transformation.
Base: Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion.
Solvent: Dichloromethane is a good aprotic solvent for this reaction, as it is unreactive towards the reagents and allows for easy work-up.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Quantitative data, such as reaction yields and purity, should be meticulously recorded and compared to expected values to ensure the robustness and reproducibility of the synthesis.
Data Summary Table:
Step
Product
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Purity (by HPLC)
Protocol 1: Hydrolysis
2-chloro-4-methoxynicotinic acid
9.38
8.91
95
>98%
Protocol 2: Amide Coupling
Final Pyridinecarboxamide Fungicide
Varies
Varies
80-90
>99%
Conclusion and Future Outlook
Methyl 2-chloro-4-methoxynicotinate is a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic placement of its functional groups allows for a wide range of chemical modifications, providing a powerful tool for the development of new active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action. The detailed protocols and the underlying chemical principles presented in these application notes are intended to empower researchers to explore the full potential of this important intermediate in their quest for innovative crop protection solutions. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, as well as the exploration of new biological targets for the resulting agrochemicals.
References
At present, no direct synthesis of a commercially available agrochemical from Methyl 2-chloro-4-methoxynicotinate has been identified in publicly available literature. The provided protocols are based on established synthetic methodologies for analogous pyridine-based agrochemicals and are intended as a guide for research and development.
Method
Application Note & Protocol: A Scalable Synthesis of Methyl 2-chloro-4-methoxynicotinate
Abstract Methyl 2-chloro-4-methoxynicotinate is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility necessitates a robust, efficient, and scalable syntheti...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Methyl 2-chloro-4-methoxynicotinate is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility necessitates a robust, efficient, and scalable synthetic process. This application note provides a detailed, three-step methodology for the scale-up synthesis of Methyl 2-chloro-4-methoxynicotinate, starting from commercially available 4-methoxynicotinic acid. The described pathway involves N-oxidation, subsequent deoxygenative chlorination to form a key acid intermediate, and a final Fischer esterification. The protocol emphasizes safety, process control, and optimization strategies relevant to researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis.
Introduction & Synthetic Strategy
The synthesis of substituted pyridine derivatives is a cornerstone of medicinal chemistry. Methyl 2-chloro-4-methoxynicotinate, with its trifunctionalized ring, offers multiple reaction sites for further elaboration. The development of a scalable synthesis is critical for enabling its use in extensive drug discovery campaigns and eventual commercial production.
The selected synthetic route is a linear, three-step process designed for scalability, avoiding costly reagents or purification methods like column chromatography at the final stage. The strategy hinges on the following sequence:
N-Oxidation: Activation of the pyridine ring via the formation of an N-oxide. This directs subsequent reactivity and is a high-yielding, clean transformation.
Deoxygenative Chlorination: Installation of the chloro group at the C2 position. The use of phosphorus oxychloride (POCl₃) is a well-established and cost-effective method for this transformation on pyridine N-oxides.
Esterification: Conversion of the intermediate carboxylic acid to the final methyl ester via a classic, acid-catalyzed Fischer esterification, which is ideally suited for large-scale production.
This approach is superior to multi-step constructions of the pyridine ring itself, as it leverages a readily available, functionalized starting material.
Figure 1: Proposed three-step synthesis for Methyl 2-chloro-4-methoxynicotinate.
Experimental Protocols & Methodologies
Part I: Synthesis of 4-Methoxynicotinic Acid N-oxide
Principle & Rationale:
The initial step involves the oxidation of the pyridine nitrogen of 4-methoxynicotinic acid. This is achieved using peroxyacetic acid, which is conveniently generated in situ from hydrogen peroxide and acetic acid.[1][2] The N-oxide functionality serves two primary purposes: it deactivates the ring towards electrophilic substitution at the 3 and 5 positions while activating the 2 and 6 positions for nucleophilic attack, setting the stage for the subsequent chlorination step.[3] This reaction is typically clean and high-yielding, with the primary scale-up consideration being the control of the exotherm from the peroxide reaction.
Protocol:
Reagent Charging: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-methoxynicotinic acid (153 g, 1.0 mol) and glacial acetic acid (750 mL).
Stirring: Stir the mixture until a homogenous suspension is formed.
Peroxide Addition: Cool the flask to 15-20°C using a water bath. Slowly add 30% aqueous hydrogen peroxide (113 mL, ~1.1 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 30°C.
Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid and water.
Isolation: Add 500 mL of cold water to the residue. The product, 4-methoxynicotinic acid N-oxide, will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration.
Drying: Wash the filter cake with cold water (2 x 100 mL) and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 50°C to a constant weight.
Part II: Synthesis of 2-Chloro-4-methoxynicotinic Acid
Principle & Rationale:
This step achieves the critical C2-chlorination of the pyridine ring. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent, facilitating the deoxygenative chlorination of the N-oxide. The mechanism involves the activation of the N-oxide oxygen by POCl₃, followed by nucleophilic attack of a chloride ion at the activated C2 position. This reaction must be performed under anhydrous conditions in a well-ventilated fume hood due to the corrosive nature of POCl₃ and the evolution of HCl gas.
Protocol:
Reagent Charging: To a 1 L flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, carefully add 4-methoxynicotinic acid N-oxide (119 g, 0.7 mol).
Addition of POCl₃: Under an inert atmosphere (nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) (195 mL, ~2.1 mol) over 30 minutes. The addition is exothermic and will result in gas evolution. Maintain the temperature below 40°C during the addition.
Reaction: After complete addition, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction mixture will become a dark, viscous solution. Monitor the reaction by quenching a small aliquot and analyzing via HPLC.
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger flask (5 L), prepare a stirred mixture of crushed ice (2 kg). EXTREMELY CAUTIOUSLY and slowly, pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and will generate large volumes of HCl gas. Ensure adequate ventilation and personal protective equipment.
Isolation: The product will precipitate as a solid upon quenching. Stir the aqueous slurry for 1-2 hours to ensure complete hydrolysis of any remaining POCl₃.
Filtration and Drying: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7). Dry the crude 2-chloro-4-methoxynicotinic acid in a vacuum oven at 60°C.
Figure 2: Workflow for the critical quenching and isolation of 2-Chloro-4-methoxynicotinic Acid.
Part III: Esterification to Methyl 2-chloro-4-methoxynicotinate
Principle & Rationale:
The final step is a Fischer esterification, a classic and highly reliable method for converting carboxylic acids to esters.[4] The reaction uses an excess of methanol as both the solvent and the reagent, with a catalytic amount of a strong acid, typically sulfuric acid, to protonate the carbonyl oxygen and activate the carboxylic acid towards nucleophilic attack by methanol. The reaction is driven to completion by the large excess of methanol. For scale-up, this method is preferable to using more expensive or hazardous esterification agents like thionyl chloride or oxalyl chloride.
Protocol:
Reagent Charging: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 2-chloro-4-methoxynicotinic acid (124 g, 0.66 mol) in methanol (1 L).
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (10 mL) to the stirred suspension.
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. The solid should dissolve as the reaction progresses. Monitor the reaction's completion by TLC or HPLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
Neutralization & Extraction: Pour the remaining solution into a separatory funnel containing 1 L of cold water. Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 300 mL).
Washing and Drying: Combine the organic layers and wash with brine (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid. For high purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford Methyl 2-chloro-4-methoxynicotinate as a crystalline solid.
Data Summary & Characterization
The following table summarizes the expected inputs and outputs for this synthetic protocol on a 1.0 mole scale starting from 4-methoxynicotinic acid.
Step
Starting Material
Molar Mass ( g/mol )
Quantity
Moles (mol)
Key Reagents
Product
Expected Yield (%)
Expected Purity (%)
I
4-Methoxynicotinic Acid
153.14
153 g
1.0
H₂O₂, Acetic Acid
4-Methoxynicotinic Acid N-oxide
85-95%
>97%
II
4-Methoxynicotinic Acid N-oxide
169.13
~152 g
~0.9
POCl₃
2-Chloro-4-methoxynicotinic Acid
75-85%
>95% (crude)
III
2-Chloro-4-methoxynicotinic Acid
187.58
~124 g
~0.66
Methanol, H₂SO₄
Methyl 2-chloro-4-methoxynicotinate
90-98%
>99% (post-recrystallization)
Final Product Characterization (Methyl 2-chloro-4-methoxynicotinate):
Thermal Safety: The N-oxidation and, particularly, the POCl₃ quenching steps are highly exothermic. For larger scales, a jacketed reactor with controlled cooling and addition rates is mandatory to manage the heat output and prevent runaway reactions.
Gas Evolution: The chlorination step evolves significant quantities of HCl gas. An efficient gas scrubbing system containing a caustic solution (e.g., NaOH) is essential to neutralize the acidic off-gassing.
Material Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat, face shield).
Purification: While lab-scale purification might utilize chromatography, scale-up relies on crystallization. It is crucial to develop a robust recrystallization protocol to ensure high purity and consistent crystal form, which can impact downstream processing.
Process Analytical Technology (PAT): For pilot or manufacturing scale, implementing in-situ monitoring (e.g., FTIR) can provide real-time data on reaction progression, ensuring better control and batch-to-batch consistency.
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to high-purity Methyl 2-chloro-4-methoxynicotinate. By utilizing cost-effective reagents and robust, well-understood chemical transformations, this protocol is well-suited for adoption by researchers and process chemists in the pharmaceutical and fine chemical industries. Careful attention to the safety and process control measures outlined is paramount for successful and safe scale-up.
References
CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P
Application Notes and Protocols: Methyl 2-chloro-4-methoxynicotinate as a Versatile Scaffold for Solid-Phase Synthesis of Substituted Pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridine Scaffold in Medicinal Chemistry and the Role of Solid-Phase Synthesis The pyridine ring is a privileged scaffold in medicinal che...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold in Medicinal Chemistry and the Role of Solid-Phase Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and biologically active compounds. Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions to modulate pharmacological properties. The development of diverse libraries of substituted pyridines is, therefore, a cornerstone of modern drug discovery. Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of such libraries, enabling the systematic exploration of structure-activity relationships (SAR).
This application note details the use of Methyl 2-chloro-4-methoxynicotinate as a versatile starting material for the solid-phase synthesis of multi-substituted pyridine libraries. The strategic placement of a chloro group at the 2-position and a methyl ester at the 3-position provides orthogonal handles for both immobilization onto a solid support and subsequent diversification. The chloro substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino functionalities.
Workflow for Solid-Phase Synthesis of a Pyridine Library
The overall strategy involves the initial hydrolysis of the methyl ester of Methyl 2-chloro-4-methoxynicotinate to the corresponding carboxylic acid, followed by its immobilization on a solid support. The resin-bound chloropyridine scaffold is then subjected to a series of diversification reactions. Finally, the desired substituted pyridine derivatives are cleaved from the resin.
Caption: General workflow for the solid-phase synthesis of a pyridine library.
Experimental Protocols
PART 1: Scaffold Preparation and Immobilization
The methyl ester of the starting material is first hydrolyzed to the corresponding carboxylic acid to enable its attachment to a suitable solid support, such as Merrifield resin.
Protocol 1: Hydrolysis of Methyl 2-chloro-4-methoxynicotinate
Dissolution: Dissolve Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
Saponification: Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Acidification: Carefully acidify the reaction mixture with 1 M HCl to pH 3-4.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-methoxynicotinic acid.
Protocol 2: Immobilization onto Merrifield Resin
Resin Swelling: Swell Merrifield resin (chloromethylated polystyrene) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
Salt Formation: In a separate flask, dissolve 2-chloro-4-methoxynicotinic acid (2.0 eq relative to resin loading) in DMF and add potassium carbonate (4.0 eq). Stir for 30 minutes.
Coupling: Add the solution of the potassium salt to the swollen resin. Heat the mixture at 80°C overnight with gentle agitation.
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF, water, methanol, and dichloromethane (DCM).
Drying: Dry the resin under vacuum.
Caption: Immobilization of the pyridine scaffold onto Merrifield resin.
PART 2: Diversification of the Resin-Bound Scaffold
The chloro group at the 2-position of the immobilized pyridine serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following are exemplary protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Protocol 3: Suzuki-Miyaura Coupling
Resin Swelling: Swell the resin-bound chloropyridine in a suitable solvent such as 1,4-dioxane.
Reagent Preparation: In a separate vial, dissolve the boronic acid (3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq) in the reaction solvent.
Coupling Reaction: Add the reagent mixture to the swollen resin. Heat the reaction at a suitable temperature (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
Washing: After cooling, drain the reaction mixture and wash the resin with the reaction solvent, water, methanol, and DCM.
Drying: Dry the resin under vacuum.
Protocol 4: Buchwald-Hartwig Amination
Resin Swelling: Swell the resin-bound chloropyridine in a solvent like toluene or dioxane.
Reagent Preparation: In a separate vial, dissolve the amine (3.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.1 eq), and a base (e.g., NaOtBu, 3.0 eq) in the reaction solvent.
Coupling Reaction: Add the reagent mixture to the resin. Heat the reaction at 80-110°C under an inert atmosphere for 12-24 hours.[1]
Washing and Drying: Follow the washing and drying procedure described in Protocol 3.
Protocol 5: Sonogashira Coupling
Resin Swelling: Swell the resin-bound chloropyridine in a solvent mixture such as DMF/triethylamine.
Reagent Preparation: In a separate vial, dissolve the terminal alkyne (3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a copper(I) co-catalyst (e.g., CuI, 0.2 eq) in the reaction solvent.
Coupling Reaction: Add the reagent mixture to the resin. Stir the reaction at room temperature or with gentle heating (e.g., 50°C) under an inert atmosphere until completion.
Washing and Drying: Follow the washing and drying procedure described in Protocol 3.
The Strategic Application of Methyl 2-chloro-4-methoxynicotinate in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-chloro-4-methoxynicotinate, a s...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 2-chloro-4-methoxynicotinate, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro-substituent, an electronically influential methoxy group, and a readily modifiable methyl ester—provides a trifecta of opportunities for molecular elaboration and diversification. This guide offers an in-depth exploration of the applications of Methyl 2-chloro-4-methoxynicotinate, complete with detailed protocols and the underlying chemical principles that govern its utility.
I. The Significance of the Substituted Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its presence is particularly notable in the domain of kinase inhibitors, where the nitrogen atom can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The specific substitution pattern of Methyl 2-chloro-4-methoxynicotinate (Figure 1) offers medicinal chemists a powerful tool for navigating the complexities of structure-activity relationship (SAR) studies.
Figure 1: Chemical Structure of Methyl 2-chloro-4-methoxynicotinate
The 2-chloro group serves as a versatile handle for introducing a wide array of substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The 4-methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a key attachment point for amide bond formation, a ubiquitous linkage in drug molecules.
II. Key Synthetic Transformations and Protocols
The true power of Methyl 2-chloro-4-methoxynicotinate lies in its capacity to undergo a series of robust and well-established chemical transformations. The following sections provide detailed protocols for these key reactions, along with an explanation of the underlying chemical principles.
A. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chloro-substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, particularly primary and secondary amines. This reaction is a cornerstone for building libraries of substituted aminopyridines, a common motif in kinase inhibitors.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a 2-amino-4-methoxynicotinic acid derivative.
Materials:
Methyl 2-chloro-4-methoxynicotinate
Amine of choice (primary or secondary)
A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
Procedure:
To a solution of Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in the chosen solvent, add the amine (1.2-1.5 eq) and the base (2.0 eq).
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
The choice of a high-boiling point solvent is necessary to provide the thermal energy required to overcome the activation barrier of the reaction.
The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
The excess of the amine is often used to ensure complete consumption of the starting material.
B. Hydrolysis of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is a fundamental step in preparing for subsequent amide bond formation. This can be achieved under either acidic or basic conditions.
Protocol 2: Alkaline Hydrolysis (Saponification) of the Methyl Ester
Objective: To synthesize 2-chloro-4-methoxynicotinic acid.
Materials:
Methyl 2-chloro-4-methoxynicotinate
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
A mixture of solvents (e.g., Methanol/Water or Tetrahydrofuran/Water)
Procedure:
Dissolve Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in a mixture of the organic solvent and water.
Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to 0 °C and acidify with a strong acid (e.g., 1M HCl) to a pH of 2-3.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Causality and Experimental Choices:
Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[2]
The use of a co-solvent like methanol or THF is to ensure the solubility of the starting ester.
Acidification is a critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid.[3]
C. Amide Bond Formation
With the carboxylic acid in hand, the formation of an amide bond with a desired amine is a key step in the synthesis of many drug candidates. This is typically achieved using a peptide coupling reagent.
Protocol 3: Amide Coupling using HATU
Objective: To synthesize a substituted 2-chloro-4-methoxynicotinamide.
To a solution of 2-chloro-4-methoxynicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify the crude product by flash column chromatography.
Causality and Experimental Choices:
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
The pre-activation step ensures the formation of the active ester before the addition of the amine, leading to cleaner reactions and higher yields.
The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated intermediate.
III. Application in Kinase Inhibitor Drug Discovery: A Workflow
The true utility of Methyl 2-chloro-4-methoxynicotinate is realized when these individual reactions are combined in a synthetic strategy to generate a library of potential drug candidates. A common target class for pyridine-containing molecules is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]
The following workflow illustrates a hypothetical approach to the synthesis of a library of potential PI3K inhibitors.
A workflow for synthesizing potential kinase inhibitors.
This modular approach allows for the systematic variation of the R1 and R2 substituents, enabling a thorough exploration of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties.
IV. Data Presentation: Representative Synthetic Transformations
Starting Material
Reaction Type
Reagents
Product
Typical Yield (%)
Methyl 2-chloro-4-methoxynicotinate
SNAr
Aniline, K₂CO₃, DMF
Methyl 4-methoxy-2-(phenylamino)nicotinate
75-90
Methyl 2-chloro-4-methoxynicotinate
SNAr
Morpholine, DIPEA, DMSO
Methyl 4-methoxy-2-morpholinonicotinate
80-95
Methyl 2-chloro-4-methoxynicotinate
Hydrolysis
LiOH, THF/H₂O
2-chloro-4-methoxynicotinic acid
>90
2-chloro-4-methoxynicotinic acid
Amidation
Benzylamine, HATU, DIPEA, DMF
N-benzyl-2-chloro-4-methoxynicotinamide
70-85
V. Conclusion
Methyl 2-chloro-4-methoxynicotinate is a powerful and versatile building block for medicinal chemists. Its strategically positioned functional groups provide multiple avenues for chemical modification, enabling the efficient synthesis of diverse libraries of compounds. The robust and well-understood reactivity of this scaffold, particularly in nucleophilic aromatic substitution and amide coupling reactions, makes it an ideal starting point for the development of novel therapeutics, especially in the field of kinase inhibition. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable chemical entity in their drug discovery programs.
VI. References
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943-954.
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
INDOFINE Chemical Company. (n.d.). METHYL 2-CHLORO-4-METHOXYNICOTINATE | 344298-51-7. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-4-methoxynicotinate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice to optimize your synthetic yields and purity. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to effectively troubleshoot and refine your experimental approach.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most prevalent and industrially relevant synthesis of Methyl 2-chloro-4-methoxynicotinate involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically starts from a more readily available dichlorinated pyridine precursor. The key to a successful synthesis lies in the selective replacement of the chlorine atom at the 4-position with a methoxy group, a transformation driven by the electron-withdrawing nature of the pyridine nitrogen and the ester group.
A common pathway involves reacting Methyl 2,4-dichloropyridine-3-carboxylate with sodium methoxide in methanol.[1] This reaction leverages both the nucleophilicity of the methoxide ion and the ability of methanol to act as a suitable solvent.
Caption: General workflow for the SNAr synthesis of Methyl 2-chloro-4-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium methoxide in this reaction?
A1: Sodium methoxide serves as the source of the nucleophile, the methoxide ion (CH₃O⁻). In the SNAr mechanism, the electron-rich methoxide ion attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, leading to the displacement of the chloride ion.
Q2: Why is the reaction typically refluxed?
A2: Refluxing, or heating the reaction mixture to its boiling point, provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. While the pyridine ring is activated towards nucleophilic attack, breaking the carbon-chlorine bond and overcoming the energy barrier of the Meisenheimer complex (the intermediate formed during the reaction) still requires thermal energy.
Q3: Can I use other methoxide sources, such as potassium methoxide?
A3: Yes, other alkali metal methoxides can be used. However, sodium methoxide is commonly chosen due to its cost-effectiveness and solubility in methanol. The choice of cation can sometimes influence reaction kinetics, but for this transformation, sodium methoxide is a reliable and standard choice.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q: My final yield of Methyl 2-chloro-4-methoxynicotinate is consistently below 50%, far from the reported 72% or higher.[1] What are the likely causes?
A: Low yields in this synthesis can often be traced back to three primary areas: reagent quality, reaction conditions, and competing side reactions.
Potential Cause 1: Presence of Moisture
Why it's a problem: Sodium methoxide is highly reactive with water. Any moisture in the methanol, on the glassware, or in the starting material will consume the sodium methoxide, reducing the amount available for the desired SNAr reaction. This also generates sodium hydroxide, which can lead to unwanted side reactions.
Troubleshooting Steps:
Use Anhydrous Methanol: Ensure your methanol is of an anhydrous grade. If necessary, it can be dried over molecular sieves.
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.
Handle Sodium Methoxide Properly: Sodium methoxide is hygroscopic. Handle it quickly in a dry, inert atmosphere (like a glovebox or under a nitrogen blanket) if possible.
Potential Cause 2: Incomplete Reaction
Why it's a problem: The reaction may not have reached completion, leaving unreacted starting material.
Troubleshooting Steps:
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (Methyl 2,4-dichloropyridine-3-carboxylate). A simple co-spot of your reaction mixture and the starting material will clearly show if the reaction is complete.
Extend Reaction Time: If starting material is still present after the standard reaction time (e.g., 16 hours), consider extending the reflux period.[1]
Ensure Proper Temperature: Verify that your heating mantle and condenser are functioning correctly to maintain a steady reflux.
Potential Cause 3: Competing Hydrolysis
Why it's a problem: If water is present, the ester group of either the starting material or the product can be hydrolyzed to the corresponding carboxylic acid.[2][3] This not only reduces the yield of the desired methyl ester but also complicates purification.
Troubleshooting Steps:
Strict Anhydrous Conditions: As mentioned above, excluding water is critical.
Workup pH: During the workup, avoid strongly acidic or basic aqueous conditions for extended periods, as these can promote ester hydrolysis.[4]
Issue 2: Product Purity Concerns
Q: My final product shows impurities in the NMR spectrum. What are the likely side products and how can I avoid them?
A: Impurities often arise from non-selective reactions or degradation of the product during workup. The most common impurity is the isomeric product from substitution at the 2-position.
Potential Side Product 1: Methyl 4-chloro-2-methoxynicotinate
Why it's formed: While the 4-position is generally more activated towards nucleophilic attack, some substitution can occur at the 2-position, leading to the formation of this isomer.
Mitigation Strategies:
Temperature Control: Running the reaction at the lowest effective temperature (i.e., gentle reflux) can sometimes improve selectivity. Avoid excessive, vigorous heating.
Purification: This isomer can be difficult to separate. Careful column chromatography on silica gel is often the most effective method.[1] Experiment with solvent systems (e.g., gradients of ethyl acetate in hexane or petroleum ether) to achieve the best separation.
Potential Side Product 2: Nicotinic Acid Derivatives
Why it's formed: As discussed, hydrolysis of the methyl ester leads to the formation of 2-chloro-4-methoxynicotinic acid.[5][6]
Mitigation and Removal:
Prevention: The best strategy is prevention through strict anhydrous conditions.
Aqueous Wash: During the workup, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove acidic impurities by converting them to their water-soluble salts. Be cautious not to use a strong base, which could hydrolyze the desired product.
Data Summary for Troubleshooting
Problem
Potential Cause
Recommended Action
Analytical Checkpoint
Low Yield
Moisture in reagents/glassware
Use anhydrous solvents; dry glassware thoroughly.
Karl Fischer titration of solvent.
Incomplete reaction
Extend reflux time; ensure proper temperature.
TLC monitoring for disappearance of starting material.
Product loss during workup
Optimize extraction and purification steps.
Analyze aqueous layers for product loss.
Impure Product
Formation of 2-methoxy isomer
Control reaction temperature; use careful chromatography.
¹H NMR, HPLC, or GC-MS to identify isomers.
Hydrolysis to carboxylic acid
Maintain anhydrous conditions; use mild workup.
¹H NMR (disappearance of -OCH₃ signal, appearance of broad -COOH).
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-4-methoxynicotinate
This protocol is adapted from established literature procedures.[1]
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2,4-dichloropyridine-3-carboxylate (e.g., 2.40 g, 11.6 mmol).
Reagent Addition: Add anhydrous methanol (e.g., 20 mL) to the flask, followed by the careful addition of sodium methoxide (e.g., 2.06 g, 11.6 mmol).
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 16 hours. Monitor the reaction progress by TLC.
Workup:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove any solids.
Dilute the filtrate with ethyl acetate (e.g., 30 mL).
Wash the organic solution with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Isolation:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 30%) to yield the final product as a white solid.[1]
Protocol 2: TLC Monitoring
Plate: Use silica gel 60 F₂₅₄ plates.
Mobile Phase: A starting point is 20-30% ethyl acetate in hexane. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
Spotting: On the baseline, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding.
References
PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. Retrieved from [Link]
Google Patents. (2021). WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents.
Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7). This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven solutions to common challenges encountered during the purification of this important pyridine intermediate. Here, we combine fundamental chemical principles with practical, field-tested advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl 2-chloro-4-methoxynicotinate?
A1: Impurities can originate from unreacted starting materials, side-reactions, or degradation of the product. Based on typical synthetic routes for substituted pyridines, common impurities may include:
Unreacted Starting Materials: Such as the precursor 2-chloro-4-methoxypyridine.[1]
Isomeric Byproducts: Formation of other isomers depending on the regioselectivity of the synthetic reactions.[1]
Hydrolysis Product: The corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid, can form if the methyl ester is exposed to aqueous acidic or basic conditions during workup or storage.
Over-reaction Products: Further reactions on the pyridine ring if harsh conditions are used.[1]
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and any excess reagents.
Q2: What is a good starting point for a solvent system to use in thin-layer chromatography (TLC) analysis?
A2: A common and effective starting point for developing a TLC solvent system for substituted pyridines is a mixture of a non-polar and a polar solvent. We recommend beginning with a mixture of ethyl acetate and heptane (or hexane) . A typical starting ratio would be 20-30% ethyl acetate in heptane. Adjust the polarity based on the resulting Rf value of your product. For more polar impurities, you may need to increase the concentration of ethyl acetate.
Q3: Can I use recrystallization to purify Methyl 2-chloro-4-methoxynicotinate?
A3: Yes, recrystallization can be a very effective and scalable method for purifying solid organic compounds like this one, provided a suitable solvent is identified.[2] The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities have different solubility profiles.[2] Common solvents to screen for pyridines include ethanol, methanol, ethyl acetate, and mixtures with water or heptane.[2]
Q4: How should I properly store the purified product?
A4: Methyl 2-chloro-4-methoxynicotinate should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and light.[3][4] Exposure to moisture can lead to hydrolysis of the methyl ester.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My TLC plate shows multiple spots, and I'm not sure which is my product.
Possible Cause: The reaction may be incomplete, or significant side products may have formed.
Troubleshooting Steps:
Spot a Reference: If available, spot a reference standard of the starting material on the same TLC plate next to your reaction mixture. This will help you identify at least one of the spots.
UV Visualization: Visualize the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds like pyridines are typically UV-active.
Staining: Use a chemical stain to visualize spots that may not be UV-active. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.
Polarity Assessment: The product, Methyl 2-chloro-4-methoxynicotinate, is moderately polar. In a normal-phase system (silica gel), less polar impurities (like unreacted starting materials) will have a higher Rf, while more polar impurities (like the hydrolyzed carboxylic acid) will have a lower Rf.
Issue 2: The yield of my product is very low after column chromatography.
Possible Cause 1: The product is not eluting from the column.
Solution: Your solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a gradient of ethyl acetate in heptane, extend the gradient to a higher final concentration of ethyl acetate.[5] In some cases, adding a small amount (0.5-1%) of a more polar solvent like methanol to your mobile phase can help elute stubborn compounds.
Possible Cause 2: The product is degrading on the silica gel.
Solution: Substituted pyridines can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and degradation during column chromatography.
Deactivate the Silica: Pre-treat the silica gel with a small amount of triethylamine. This can be done by adding ~1% triethylamine to your column chromatography solvent system.
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your chromatography.
Possible Cause 3: Co-elution of product and impurities.
Solution: Your solvent system may be too polar, causing impurities to elute with your product.
Optimize the Solvent System: Run several TLCs with varying solvent polarities to find a system that gives good separation (ΔRf > 0.2) between your product and the major impurities.
Run a Slower Gradient: If using gradient elution, make the gradient shallower to improve resolution between closely eluting spots.
Issue 3: I'm trying to perform an aqueous extraction, but I'm getting a stable emulsion.
Possible Cause: Pyridine derivatives can sometimes act as surfactants, especially if salts are present.
Troubleshooting Steps:
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and often helps to break up emulsions.[1]
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
Filtration: For persistent emulsions, you can sometimes break them by filtering the entire mixture through a pad of Celite or glass wool.
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
This protocol is a general guideline for the purification of Methyl 2-chloro-4-methoxynicotinate on a silica gel column.
1. Preparation:
Determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. For a similar compound, a gradient of 0-100% ethyl acetate in heptane has been used successfully.[5]
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
3. Elution and Fraction Collection:
Begin eluting the column with your chosen solvent system.[5]
Collect the eluate in fractions.
Monitor the elution of your compound by collecting small samples from the fractions and analyzing them by TLC.
4. Product Isolation:
Combine the fractions that contain the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-chloro-4-methoxynicotinate.[5]
Table 1: Example Solvent Systems for Pyridine Derivative Purification
This is a general procedure for purifying a solid compound. Solvent selection is critical and must be determined experimentally.
1. Solvent Selection:
Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.
An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.[2]
Alternatively, a two-solvent system can be used, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), where both solvents are miscible.[2]
2. Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[2]
4. Crystallization:
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
5. Crystal Collection and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[2]
Dry the purified crystals under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude reaction mixture.
Caption: Decision workflow for purification.
The diagram below outlines a troubleshooting process for when column chromatography yields are low.
INDOFINE Chemical Company. (n.d.). METHYL 2-CHLORO-4-METHOXYNICOTINATE. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
Technical Support Center: Troubleshooting Byproduct Formation in Methyl 2-chloro-4-methoxynicotinate Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide serves as a technical resource for researchers, scientists, and process development professionals involved in the synthesis of Methyl 2-ch...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a technical resource for researchers, scientists, and process development professionals involved in the synthesis of Methyl 2-chloro-4-methoxynicotinate (CAS: 344298-51-7).[1][2][3][4] As a key building block in pharmaceutical research, achieving high purity is critical. This document provides in-depth, experience-driven troubleshooting advice for identifying and mitigating common byproducts encountered during its synthesis.
Overview of Primary Synthetic Strategies
Understanding the origin of impurities begins with the synthetic route. Two prevalent strategies are employed for the synthesis of Methyl 2-chloro-4-methoxynicotinate:
The Sandmeyer Reaction: This classic transformation introduces the 2-chloro substituent from a 2-amino precursor (Methyl 2-amino-4-methoxynicotinate). It involves diazotization of the amine with nitrous acid, followed by a copper(I) chloride-catalyzed substitution.[5][6][7] This route is powerful but known for generating specific radical-based byproducts.
Direct Chlorination: This method typically involves the chlorination of a 2-hydroxy or 2-oxo precursor (e.g., Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate) using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]
The following troubleshooting guide is structured in a question-and-answer format to address specific experimental observations.
Q1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to the replacement of the chloro group with a hydroxyl group (M+H = 184.06). What is this byproduct and why is it forming?
Answer: This is almost certainly Methyl 2-hydroxy-4-methoxynicotinate , the most common byproduct when using the Sandmeyer reaction pathway.
Causality: The intermediate aryl diazonium salt is thermally unstable.[10] In the presence of water, particularly at temperatures above 5°C, it will readily decompose to form a phenol (in this case, a hydroxypyridine) and release nitrogen gas.[5][10][11] This reaction competes directly with the desired copper-catalyzed chlorine substitution.
Troubleshooting & Mitigation:
Strict Temperature Control: The diazotization step must be performed at 0-5°C to ensure the stability of the diazonium salt. Use an ice/salt bath for robust control.
Anhydrous Conditions: While the diazotization is aqueous, minimize excess water in the subsequent copper(I) chloride addition step where possible.
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low instantaneous concentration of the diazonium salt, favoring the desired reaction pathway.
Q2: I'm observing high molecular weight impurities (approx. 334 g/mol ) that I suspect are dimers. What causes this?
Answer: You are likely observing biaryl byproducts . Their formation is a hallmark of the radical mechanism underlying the Sandmeyer reaction.[5][10]
Causality: The reaction proceeds through a one-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical intermediate and N₂ gas.[5][11] Two of these highly reactive aryl radicals can couple with each other before being trapped by the chlorine from the copper(II) species, resulting in a dimer.
Troubleshooting & Mitigation:
Optimize Catalyst Concentration: Ensure an adequate concentration of the copper catalyst is present to efficiently trap the aryl radical as it forms.
Solvent Choice: The choice of solvent can influence radical lifetimes. Consider exploring alternative solvent systems if dimerization is severe.
Radical Scavengers: In some radical reactions, scavengers can be used, but their use here must be carefully evaluated to avoid interfering with the desired product formation.
Q3: My crude product is contaminated with the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid. How can I prevent this?
Answer: This byproduct arises from the hydrolysis of the methyl ester .
Causality: The methyl ester group is susceptible to cleavage under either strong acidic or basic conditions, especially in the presence of water and heat during reaction workup or purification. Many synthetic procedures involve acidic conditions which can promote this unwanted side reaction.
Troubleshooting & Mitigation:
Minimize Water: Use anhydrous solvents where feasible and ensure glassware is thoroughly dried.
Control pH During Workup: When performing an aqueous workup, use cooled, dilute acid or base for washes and minimize contact time. Neutralize carefully and avoid temperature excursions.
Purification Conditions: Avoid strongly acidic or basic modifiers during chromatography if possible. A neutral system (e.g., Hexanes/Ethyl Acetate) is preferred.
Q4: I am having difficulty removing the unreacted 2-amino starting material from my product. What is an effective purification strategy?
Answer: The unreacted starting material, Methyl 2-amino-4-methoxynicotinate, can be effectively removed by leveraging the difference in basicity between its amino group and the final product's pyridine nitrogen.
Causality: Incomplete diazotization or an inefficient Sandmeyer reaction will result in leftover starting material.[10]
Troubleshooting & Mitigation:
Acidic Wash: During the liquid-liquid extraction workup, wash the organic layer (e.g., in Ethyl Acetate or DCM) with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group of the starting material will be protonated, forming a salt that is soluble in the aqueous layer. The desired product is significantly less basic and will remain in the organic phase.
Chromatography: If an acidic wash is insufficient, silica gel chromatography can effectively separate the more polar starting material from the less polar product.
Data Presentation: Summary of Common Byproducts
Byproduct Name
Structure
Molecular Weight ( g/mol )
Formation Pathway
Mitigation Strategy
Methyl 2-hydroxy-4-methoxynicotinate
C₈H₉NO₄
183.16
Sandmeyer side reaction with H₂O
Maintain reaction temperature at 0-5°C.
Biaryl Dimer
C₁₆H₁₆N₂O₆
332.31
Radical coupling of intermediates
Optimize catalyst concentration; control reaction kinetics.
2-chloro-4-methoxynicotinic acid
C₇H₆ClNO₃
187.58
Hydrolysis of the methyl ester
Avoid strong acid/base; control temperature during workup.
Methyl 2-amino-4-methoxynicotinate
C₈H₁₀N₂O₃
182.18
Incomplete reaction
Ensure complete diazotization; use acidic wash for removal.
Visualization of Synthetic Pathway & Byproduct Formation
The following diagram illustrates the key Sandmeyer synthesis route and the critical junctures where byproducts can form.
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-4-methoxynicotinate Using Design of Experiments (DoE)
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxynicotinate. This guide is designed for professionals in research and drug development who are looking to optimize their reaction condi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methoxynicotinate. This guide is designed for professionals in research and drug development who are looking to optimize their reaction conditions using a systematic and efficient approach. Here, we delve into the application of Design of Experiments (DoE), a powerful statistical tool, to enhance yield, purity, and overall process robustness.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Introduction to DoE for Nicotinate Synthesis
The synthesis of substituted nicotinates, such as Methyl 2-chloro-4-methoxynicotinate, is a critical step in the development of numerous pharmaceutical compounds.[4] Traditional "one-factor-at-a-time" (OFAT) optimization methods are often inefficient, failing to account for the complex interactions between reaction parameters.[5] Design of Experiments (DoE) offers a structured and comprehensive methodology to simultaneously evaluate multiple factors, leading to a deeper understanding of the process and a more robust and optimized reaction.[1][2][6] By systematically varying key parameters, DoE allows researchers to identify critical factors and their interactions, ultimately defining a "design space" where the process consistently delivers the desired outcomes.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for a DoE study on the synthesis of Methyl 2-chloro-4-methoxynicotinate?
A1: Based on common synthetic routes for similar pyridine derivatives, the following factors are likely to have the most significant impact on the reaction outcome and should be considered for your DoE study:
Temperature: Reaction temperature can influence reaction rate, selectivity, and the formation of byproducts.[7]
Reaction Time: Incomplete reactions can result from insufficient time, while prolonged times may lead to degradation or side-product formation.[7]
Stoichiometry of Reagents: The molar ratio of the starting materials and any activating agents (e.g., in a chlorination step) is crucial for maximizing conversion and minimizing unreacted starting materials.
Catalyst Loading (if applicable): For reactions involving a catalyst, its concentration can significantly affect the reaction rate and efficiency.
Solvent Type and Volume: The choice of solvent can influence solubility, reaction kinetics, and the product's final purity.
Q2: My reaction is showing low yield. What are the common causes and how can DoE help?
A2: Low yield in the synthesis of Methyl 2-chloro-4-methoxynicotinate can stem from several issues:
Incomplete Reaction: The reaction may not be reaching completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[7][8] DoE can help identify the optimal combination of temperature and reaction time to drive the reaction to completion.
Side Reactions: The formation of byproducts is a common cause of reduced yields.[7] For instance, in chlorination steps, over-chlorination can occur, leading to dichlorinated species.[9][10][11] DoE can help identify a process window where the formation of the desired product is maximized while minimizing side reactions.
Purification Losses: Significant material loss can occur during work-up and purification steps.[7] While not a direct reaction parameter, understanding the impurity profile through DoE can help in designing a more efficient purification strategy.
Q3: I am observing significant impurity formation. How can I use DoE to improve the purity of my product?
A3: Impurity formation is a common challenge. DoE is an excellent tool to identify reaction conditions that favor the formation of the desired product over impurities.
Identify the Impurities: Before starting a DoE study, it is crucial to characterize the major impurities using techniques like LC-MS or GC-MS.[12]
Incorporate Purity as a Response: In your DoE design, include the purity of Methyl 2-chloro-4-methoxynicotinate as a key response to be measured for each experimental run.
Factor Analysis: The statistical analysis of your DoE results will reveal which factors (e.g., temperature, stoichiometry) have the most significant impact on purity. This allows you to set these parameters at levels that minimize impurity formation.
Q4: How do I choose the appropriate ranges for the factors in my DoE study?
A4: Selecting appropriate ranges for your factors is critical for a successful DoE.
Literature Review and Preliminary Experiments: Start by reviewing the literature for similar reactions to get an initial idea of suitable conditions. Conduct a few preliminary, single-point experiments to establish a baseline and ensure the reaction proceeds under the chosen conditions.
Scouting Runs: Perform experiments at the extreme ends of your proposed ranges (high and low) to ensure that the reaction is still viable and that you can observe a measurable change in the response.
Safety Considerations: Always consider the safety implications of the chosen ranges. For example, ensure that the maximum temperature is well below the decomposition point of any reagents or products.
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps & DoE Application
Low or No Product Formation
1. Inactive reagents or catalyst. 2. Incorrect reaction conditions. 3. Presence of moisture or other inhibitors.
1. Verify Reagent Quality: Use fresh, high-purity starting materials and reagents. 2. DoE Screening Design: Employ a screening design (e.g., a fractional factorial design) to quickly identify which factors have the most significant effect on yield.[13] This will help you focus your optimization efforts. 3. Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of Multiple Products/Byproducts
1. Lack of selectivity. 2. Over-reaction or degradation. 3. Competing reaction pathways.
1. DoE for Optimization: Use a response surface methodology (RSM) design (e.g., a central composite design) to model the relationship between factors and responses (yield and purity). This will help you find the optimal conditions to maximize the desired product while minimizing byproducts. 2. Analytical Monitoring: Closely monitor the reaction profile over time using HPLC or GC to understand when byproducts start to form.[14][15] This information can be used to refine the "reaction time" factor in your DoE.
Inconsistent Results/Poor Reproducibility
1. Uncontrolled variables. 2. Variability in raw materials. 3. Inconsistent experimental setup or procedure.
1. Identify and Control Variables: DoE helps in identifying and quantifying the impact of variability.[1] Ensure all non-DoE parameters (e.g., stirring speed, addition rate) are kept constant. 2. Raw Material Qualification: Use a consistent source and batch of starting materials and reagents. 3. Standardize Procedures: Develop a detailed and standardized experimental protocol to ensure consistency between runs.
Difficulty in Product Isolation/Purification
1. Product is an oil or difficult to crystallize. 2. Impurities have similar polarity to the product.
1. Optimize for Purity: Use DoE to find conditions that produce a cleaner crude product, which can simplify purification. 2. Explore Different Purification Techniques: If column chromatography is challenging, consider alternative methods like crystallization from different solvent systems or preparative HPLC.[16]
Experimental Protocols
Protocol 1: Setting up a 2³ Full Factorial DoE for Reaction Optimization
This protocol outlines a full factorial design to investigate the effects of three key factors at two levels each.[17]
Objective: To identify the main effects and interactions of Temperature, Reaction Time, and Reagent Stoichiometry on the yield of Methyl 2-chloro-4-methoxynicotinate.
Factors and Levels:
Factor
Low Level (-1)
High Level (+1)
A: Temperature (°C)
80
100
B: Reaction Time (h)
4
8
C: Reagent Stoichiometry (eq.)
1.1
1.5
Experimental Design Matrix:
Run
A: Temp (°C)
B: Time (h)
C: Stoichiometry (eq.)
Yield (%)
1
80
4
1.1
(Measure)
2
100
4
1.1
(Measure)
3
80
8
1.1
(Measure)
4
100
8
1.1
(Measure)
5
80
4
1.5
(Measure)
6
100
4
1.5
(Measure)
7
80
8
1.5
(Measure)
8
100
8
1.5
(Measure)
Procedure:
For each run in the design matrix, set up the reaction with the specified factor levels.
Ensure all other parameters (solvent volume, stirring speed, etc.) are kept constant.
Upon completion of the reaction time, quench the reaction and perform a standardized work-up procedure.
Isolate the crude product and determine the yield.
Analyze the results using statistical software to determine the main effects of each factor and any interaction effects.
Protocol 2: Reaction Monitoring by HPLC
Objective: To quantify the consumption of starting material and the formation of Methyl 2-chloro-4-methoxynicotinate over time.
Instrumentation and Reagents:
HPLC system with a UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
Sample Preparation: At specified time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by adding to a cold solvent) and dilute with the mobile phase to a suitable concentration.
Analysis: Inject the prepared sample into the HPLC system.
Data Analysis: Monitor the peak areas of the starting material and the product. Use a calibration curve to quantify the concentrations and determine the reaction progress.
Visualizations
Caption: A typical workflow for a Design of Experiments (DoE) study.
Caption: A decision tree for troubleshooting low reaction yield.
References
Aragen Life Sciences. (2024, October 15). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology.
Hwang, R. (n.d.). Design of Experiments for Formulation Development.
Syngene International Ltd. (n.d.). Design of Experiment (DoE) - An efficient tool for process optimization.
Wynia, G. (n.d.). Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development.
Kontogiorgos, C., & Kiparissides, C. (2018). Design of experiments (DoE) in pharmaceutical development. PubMed, 10(2), 7-12.
BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
MDPI. (n.d.). Application of Full Factorial Design Method for Optimization of Heavy Metal Release from Lead Smelting Slag.
Dudu, A. I., Paizs, C., & Toșa, M. I. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Reaction Chemistry & Engineering, 9, 2994-3002.
BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinaldehyde.
Nkuzinna, O. C., Menkiti, M. C., Onukwuli, O. D., Mbah, G. O., Okolo, B. I., Egbujor, M. C., & Government, R. M. (2014). Application of Factorial Design of Experiment for Optimization of Inhibition Effect of Acid Extract of Gnetum africana on Copper Corrosion.
BenchChem. (n.d.). Technical Support Center: Overcoming Myristyl Nicotinate Solubility Issues.
Royal Society of Chemistry. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
YMER. (n.d.). Factorial Designing – An Essential Tool in Pharmaceutical Optimization.
BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
BenchChem. (n.d.). A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs. Alternative Methods.
Cheng, C., Zhou, M., Zhang, P., Qian, W., Chen, L., & Chen, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
PubMed. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 100, 103875.
ResearchGate. (2001). A preparation of 2-chloropyridine.
PubMed. (2005). Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine.
ResearchGate. (n.d.).
National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
CNGBdb. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 16(4), 675-80.
Preventing decomposition of "Methyl 2-chloro-4-methoxynicotinate" during reaction
Welcome to the technical support center for Methyl 2-chloro-4-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Methyl 2-chloro-4-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges, ensuring the stability and reactivity of this key intermediate in your synthetic workflows.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during reactions involving Methyl 2-chloro-4-methoxynicotinate, focusing on preventing its decomposition and maximizing reaction efficiency.
Question 1: I'm observing low yields and significant byproduct formation in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes and how can I mitigate them?
Answer:
Low yields in SNAr reactions with Methyl 2-chloro-4-methoxynicotinate often stem from two primary issues: the inherent reactivity of the 2-chloropyridine moiety and potential side reactions.
Causality and Mechanistic Insights:
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, 2-chloropyridines can be less reactive than their 2-bromo or 2-iodo counterparts because of the stronger C-Cl bond, which makes the initial nucleophilic attack and subsequent halide displacement more challenging.[1] Furthermore, the methoxy group at the C4 position is an electron-donating group, which can slightly reduce the electrophilicity of the pyridine ring, thereby slowing down the SNAr reaction.
Decomposition can occur via several pathways:
Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong bases or aqueous conditions, to form the corresponding carboxylic acid.[2][3] This byproduct can complicate purification and reduce the yield of the desired product.
Reaction with Strong Bases: Strong bases can potentially react with the pyridine ring or promote other side reactions.
Thermal Degradation: Although many pyridine derivatives are thermally stable, prolonged exposure to high temperatures can lead to decomposition.[4]
Troubleshooting Protocol:
Choice of Base and Solvent:
Use a non-nucleophilic, moderately strong base to minimize hydrolysis of the methyl ester. Inorganic carbonates such as K₂CO₃ or Cs₂CO₃ are often effective.
Employ anhydrous polar aprotic solvents like DMF, DMSO, or NMP to facilitate the reaction while avoiding water that can lead to hydrolysis.
Temperature Control:
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Inert Atmosphere:
While not always strictly necessary for SNAr, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential side reactions with atmospheric oxygen and moisture.
Work-up Procedure:
Upon reaction completion, cool the mixture to room temperature before quenching.
Use a mild aqueous work-up. If an acidic wash is necessary, use a dilute solution of a weak acid and perform the extraction quickly to minimize ester hydrolysis.
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is sluggish and I'm seeing significant amounts of dehalogenation and homocoupling byproducts. How can I optimize this reaction?
Answer:
Palladium-catalyzed cross-coupling reactions with 2-chloropyridines like Methyl 2-chloro-4-methoxynicotinate can be challenging. The issues of low reactivity and byproduct formation are common but can be addressed with careful optimization of the catalytic system.
Causality and Mechanistic Insights:
Low Reactivity: The strength of the C-Cl bond makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult compared to C-Br or C-I bonds.[1]
Dehalogenation: This side reaction replaces the chlorine atom with a hydrogen, leading to the formation of Methyl 4-methoxynicotinate. It can occur via a competing pathway in the catalytic cycle.[1]
Homocoupling: This byproduct results from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1]
Protodeboronation: The boronic acid can react with proton sources (like water) to replace the boronic acid group with hydrogen, reducing the amount of available nucleophile.[1]
Optimization Strategy:
Parameter
Recommendation
Rationale
Catalyst/Ligand
Use a high-activity catalyst system. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5]
These ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the palladium center, reducing side reactions.
Base
Use a moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
The choice of base can significantly influence the reaction outcome by affecting both the transmetalation step and the stability of the boronic acid.
Solvent
A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common for Suzuki reactions.
The aqueous phase is often necessary for the base to be effective and to facilitate the transmetalation step.
Temperature
Typically requires elevated temperatures (80-120 °C).
Higher temperatures are needed to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
Degassing
Thoroughly degas the solvent and reaction mixture.
Removing oxygen is crucial to prevent the homocoupling of the boronic acid.
To a dry reaction vessel, add Methyl 2-chloro-4-methoxynicotinate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
Purge the vessel with an inert gas (Argon or Nitrogen).
Add the degassed solvent, followed by the Palladium catalyst (e.g., Pd(OAc)₂) and the ligand.
Heat the reaction mixture to the desired temperature and monitor its progress.
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Methyl 2-chloro-4-methoxynicotinate?
A1: It is recommended to store Methyl 2-chloro-4-methoxynicotinate in a cool, dry place, away from light.[6] The compound is a solid at room temperature. For long-term storage, refrigeration at 2-8 °C is advised.[7] Keep the container tightly sealed to prevent moisture absorption.
Q2: Is Methyl 2-chloro-4-methoxynicotinate sensitive to acidic or basic conditions?
A2: Yes. The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which would yield nicotinic acid and methanol.[2][3] Strong bases should be used with caution, especially in the presence of water.
Q3: What is the primary application of Methyl 2-chloro-4-methoxynicotinate?
A3: It is a key intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[8][9] In the synthesis of Sorafenib, the chlorine atom is typically displaced by an aminophenol derivative in a nucleophilic aromatic substitution reaction.
Q4: Can the methoxy group at the C4 position be cleaved during a reaction?
A4: The 4-methoxy group on the pyridine ring is generally stable under many reaction conditions. However, strong Lewis acids or certain reaction conditions used for demethylation could potentially cleave this ether linkage. In some cases, 4-methoxypyridine derivatives can be converted to N-methyl-4-pyridones in the presence of alkyl iodides, especially in polar solvents like DMF.[10]
Visualizing Reaction Pathways
To better understand the potential decomposition and reaction pathways, the following diagrams illustrate key transformations.
Caption: Potential reaction pathways for Methyl 2-chloro-4-methoxynicotinate.
Technical Support Center: Work-up Procedures for "Methyl 2-chloro-4-methoxynicotinate" Reactions
Welcome to the technical support center for "Methyl 2-chloro-4-methoxynicotinate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for "Methyl 2-chloro-4-methoxynicotinate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the work-up and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for Methyl 2-chloro-4-methoxynicotinate?
A1: Methyl 2-chloro-4-methoxynicotinate should be stored in a cool, dry place, typically at 2-8°C.[1] It is important to keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
Q2: What are the main safety precautions to consider when working with Methyl 2-chloro-4-methoxynicotinate and its reactions?
A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Q3: How can I monitor the progress of a reaction involving Methyl 2-chloro-4-methoxynicotinate?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress.[2] A suitable mobile phase, often a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. Visualization can be achieved using a UV lamp, as pyridine derivatives are often UV-active. Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing spots.[3]
Q4: What are the most common impurities encountered in the synthesis of Methyl 2-chloro-4-methoxynicotinate?
A4: Common impurities can include unreacted starting materials, such as the corresponding nicotinic acid, and side products from hydrolysis or demethylation.[4][5] If pyridine was used as a solvent or reagent, it is also a common impurity that needs to be removed.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of Methyl 2-chloro-4-methoxynicotinate reactions.
Issue 1: Low yield of the desired product after work-up.
Possible Cause A: Incomplete Reaction.
Solution: Before initiating the work-up, ensure the reaction has gone to completion by TLC analysis. If the reaction is incomplete, consider extending the reaction time or increasing the temperature, if the product is stable under these conditions.
Possible Cause B: Product Loss During Extraction.
Solution: Pyridine derivatives can have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Back-extraction of the combined aqueous layers can also help recover any dissolved product.
Possible Cause C: Hydrolysis of the Ester.
Solution: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[8] During the work-up, use a mild base like sodium bicarbonate for neutralization and perform washes at low temperatures (e.g., in an ice bath) to minimize hydrolysis.[7]
Issue 2: Presence of unreacted nicotinic acid starting material in the final product.
Possible Cause: Inefficient removal during extraction.
Solution: Unreacted nicotinic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer. Perform multiple washes and check the organic layer by TLC to ensure complete removal.
Issue 3: The purified product is an oil and difficult to handle, or it fails to crystallize.
Possible Cause A: Residual Solvent.
Solution: Ensure all solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of other solvents.[6]
Possible Cause B: Impurities preventing crystallization.
Solution: If the product is expected to be a solid, the presence of impurities can inhibit crystallization. Further purification by column chromatography may be necessary. Optimizing the solvent system for chromatography is key to separating closely related impurities.[5]
Issue 4: Demethylation of the 4-methoxy group as a side reaction.
Possible Cause: Harsh reaction or work-up conditions.
Solution: The methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, such as with strong acids or high temperatures.[9][10][11] If demethylation is observed, consider using milder reaction conditions. During work-up, avoid prolonged exposure to strong acids.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a standard aqueous work-up for a reaction mixture containing Methyl 2-chloro-4-methoxynicotinate in an organic solvent.
Quenching: Cool the reaction mixture to room temperature or 0°C in an ice bath. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, methanol), add an immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product.
Washing:
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.[12]
Wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of water in the organic phase.[12]
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying the crude product.
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
Column Packing: Pack a silica gel column with a suitable eluent, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting eluent system is a gradient of ethyl acetate in hexane.[13]
Loading and Elution: Carefully load the sample onto the top of the silica gel. Elute the column with the chosen solvent system, collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-chloro-4-methoxynicotinate.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel
Standard choice for moderately polar compounds.
Mobile Phase
Hexane/Ethyl Acetate Gradient
Allows for good separation of compounds with varying polarities.
TLC Visualization
UV (254 nm), Iodine, or KMnO₄ stain
Pyridine ring is UV active; stains aid visualization of non-UV active impurities.[14][15]
Visual Workflows
Caption: Troubleshooting logic for the work-up of Methyl 2-chloro-4-methoxynicotinate.
Caption: A typical workflow for the purification of Methyl 2-chloro-4-methoxynicotinate by column chromatography.
A Comparative Guide to the Purity Analysis of Methyl 2-chloro-4-methoxynicotinate by High-Performance Liquid Chromatography
Foreword: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 2-chloro-4-methoxynicotinate is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a buil...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-chloro-4-methoxynicotinate is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final drug product. Even minute impurities can carry through the synthetic pathway, potentially leading to the formation of toxic byproducts or reducing the overall yield and potency of the API. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable in a regulated drug development environment.
This guide provides an in-depth, field-proven High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-chloro-4-methoxynicotinate. We will explore the causality behind the methodological choices, present a comprehensive validation protocol grounded in international regulatory standards, and compare the performance of this method against viable alternatives.
Part 1: The Cornerstone of Quality Control: A Validated RP-HPLC Method
The inherent chemical structure of Methyl 2-chloro-4-methoxynicotinate, possessing both polar (methoxy, ester, pyridine nitrogen) and non-polar (chlorine, aromatic ring) moieties, makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the analytical technique of choice.[1][2] This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase, providing excellent resolution for the parent compound and its potential process-related impurities or degradation products.[2]
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the analytical process, from initial preparation to final data interpretation.
Caption: Workflow for HPLC Purity Analysis of Methyl 2-chloro-4-methoxynicotinate.
Detailed Chromatographic Protocol
This protocol is designed for robustness and reproducibility in a quality control laboratory. Every parameter is selected to ensure consistent performance, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]
Parameter
Recommended Condition
Rationale
Instrument
HPLC System with UV/Vis Detector
Standard for pharmaceutical analysis, providing the necessary sensitivity and reliability.
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase offers excellent hydrophobic retention for the target analyte. The column dimensions provide a good balance between resolution and analysis time.
An isocratic mobile phase is chosen for its simplicity and robustness. Acetonitrile provides good peak shape, and the acidic buffer suppresses the ionization of potential acidic impurities, ensuring sharp, symmetrical peaks.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column, ensuring optimal efficiency.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection
UV at 225 nm
This wavelength provides high sensitivity for the substituted pyridine chromophore present in the analyte and its likely impurities.
Injection Vol.
10 µL
A small injection volume minimizes potential column overload and peak distortion.
Diluent
Mobile Phase
Using the mobile phase as the diluent ensures sample compatibility and prevents peak distortion.
A Self-Validating System: Method Validation per ICH Q2(R2)
For an analytical method to be trustworthy, it must be validated to prove it is "fit for its intended purpose."[7] The validation process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2), which ensures a harmonized approach to analytical procedure validation.[7][8][9][10][11]
Validation Parameter
Purpose & Experimental Approach
Typical Acceptance Criteria
Specificity
To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or placebo components. This is assessed by analyzing forced degradation samples (acid, base, peroxide, heat, light) and checking for peak purity.
The main peak should be spectrally pure and well-resolved from all other peaks (Resolution > 2.0).
Linearity
To confirm a proportional relationship between analyte concentration and detector response. A series of at least five concentrations are analyzed.
Correlation coefficient (R²) ≥ 0.999.
Accuracy
To measure the closeness of the experimental value to the true value. Assessed by performing recovery studies on a sample spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability: Measures precision over a short interval with the same analyst and equipment. (n=6 sample preparations). Intermediate Precision: Measures within-laboratory variations (different days, analysts, equipment).
Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD / LOQ
Limit of Detection (LOD): The lowest concentration that can be detected. Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (S/N) or standard deviation of the response.
S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness
To demonstrate the method's reliability with respect to small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).
System suitability parameters must remain within acceptance criteria.
Daily System Check: System Suitability Testing (SST)
Before any sample analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[5][12] This is a non-negotiable step that ensures the validity of the results generated on a given day.
SST Parameter
Purpose
Acceptance Criteria
Tailing Factor (T)
Measures peak symmetry.
T ≤ 2.0
Theoretical Plates (N)
Measures column efficiency.
N ≥ 2000
%RSD of Replicate Injections
Measures injection precision.
%RSD ≤ 2.0% for 5 injections
Part 2: A Comparative Analysis of Alternative Technologies
While RP-HPLC is the gold standard for this application, it is essential for the modern scientist to understand the landscape of alternative and complementary techniques. The choice of method depends on the specific analytical challenge, whether it's routine QC, rapid screening, or in-depth impurity characterization.
Decision Framework for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Separation of volatile compounds in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
High Resolution: Excellent for separating volatile and semi-volatile compounds. Sensitivity: Highly sensitive detectors (e.g., FID, ECD).
Limited Scope: Only for thermally stable and volatile compounds. Derivatization: May be required for polar analytes, adding complexity.
Analysis of residual solvents or volatile, thermally stable impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Couples the separation power of HPLC with the detection power of mass spectrometry.
Specificity: Provides molecular weight and structural information, enabling positive identification of impurities. Sensitivity: Generally more sensitive than UV detection.
Cost & Maintenance: Significantly higher instrument cost and complexity. Matrix Effects: Susceptible to ion suppression from the mobile phase and sample matrix.
Impurity identification and structure elucidation during development and forced degradation studies.[13]
Conclusion
The validated RP-HPLC method detailed in this guide represents a robust, reliable, and regulatory-compliant approach for the routine purity analysis of Methyl 2-chloro-4-methoxynicotinate. Its performance, grounded in the principles of specificity, accuracy, and precision, makes it the cornerstone of quality control for this critical pharmaceutical intermediate. While advanced techniques like UHPLC and LC-MS offer distinct advantages in speed and identification power, the foundational HPLC-UV method remains unparalleled for its balance of performance, accessibility, and ruggedness in a production or quality control environment. The judicious selection of the analytical tool, guided by the specific scientific question at hand, is the hallmark of an effective analytical strategy.
References
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
Source: US Pharmacopeia
URL: [Link]
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview
Source: Pharma Talks YouTube Channel
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: ICH releases draft guidelines on analytical method development
Source: RAPS
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation
Source: Technology Networks
URL: [Link]
Title: HPLC for the Retention and Resolution of Very Polar Compounds
Source: Fisher Scientific
URL: [Link]
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis
Source: LCGC International
URL: [Link]
Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter
Source: PubMed
URL: [Link]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-chloro-4-methoxynicotinate
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Substituted nicotinic acid esters, for instance, form the backbone of numerous...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Substituted nicotinic acid esters, for instance, form the backbone of numerous biologically active molecules. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-chloro-4-methoxynicotinate , a key building block, against its parent compound, Methyl nicotinate . Through a detailed examination of spectral data, we will explore the influence of chloro and methoxy substituents on the chemical environment of the pyridine ring.
This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and the interpretation of complex molecular architectures.
The Importance of Spectroscopic Characterization
In drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical step. NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular framework of a compound.[1] For substituted pyridines, ¹H and ¹³C NMR spectra reveal subtle electronic effects of various functional groups, offering insights into reactivity and potential sites for further chemical modification.[2]
Analysis of Methyl 2-chloro-4-methoxynicotinate (Predicted Data)
Due to the limited availability of public experimental spectra for Methyl 2-chloro-4-methoxynicotinate, we will utilize high-quality predicted NMR data for our analysis. Modern NMR prediction software employs sophisticated algorithms, often combining database approaches with quantum mechanical calculations, to provide reliable spectral estimations.[3][4]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 2-chloro-4-methoxynicotinate is expected to show distinct signals for the two aromatic protons and the two methyl groups.
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.10
Doublet (d)
1H
H-6
~6.90
Doublet (d)
1H
H-5
~3.95
Singlet (s)
3H
-OCH₃ (methoxy)
~3.90
Singlet (s)
3H
-OCH₃ (ester)
Causality Behind Predicted Shifts:
H-6: The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, which deshields it, resulting in a downfield chemical shift.
H-5: The proton at the 5-position is influenced by the electron-donating methoxy group at the 4-position, which shields it, causing an upfield shift compared to a typical pyridine proton.
-OCH₃ (methoxy and ester): The two methyl groups are in different chemical environments and are expected to appear as sharp singlets.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
Predicted Chemical Shift (δ) ppm
Assignment
~165.0
C=O (ester)
~164.0
C-4
~152.0
C-2
~150.0
C-6
~108.0
C-5
~107.0
C-3
~56.0
-OCH₃ (methoxy)
~53.0
-OCH₃ (ester)
Causality Behind Predicted Shifts:
C-2 and C-4: These carbons are directly attached to electronegative atoms (chlorine and oxygen, respectively), leading to significant downfield shifts.
C-5 and C-3: The electron-donating effect of the methoxy group at C-4 increases the electron density at the ortho (C-3 and C-5) positions, causing them to be shielded and appear at a more upfield chemical shift.[5]
To understand the impact of the chloro and methoxy substituents, we will now compare the predicted spectra of Methyl 2-chloro-4-methoxynicotinate with the experimental spectra of its parent compound, Methyl nicotinate.
Experimental ¹H NMR Spectrum of Methyl nicotinate
The experimental ¹H NMR spectrum of Methyl nicotinate in CDCl₃ exhibits four distinct signals in the aromatic region and one singlet for the methyl ester protons.[6][7]
Experimental Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
9.23
Doublet (d)
1H
H-2
8.78
Doublet (d)
1H
H-6
8.29
Doublet of Triplets (dt)
1H
H-4
7.39
Doublet of Doublets (dd)
1H
H-5
3.96
Singlet (s)
3H
-OCH₃ (ester)
Experimental ¹³C NMR Spectrum of Methyl nicotinate
The experimental ¹³C NMR spectrum of Methyl nicotinate in CDCl₃ shows six signals, corresponding to the six unique carbon atoms in the molecule.[8]
Experimental Chemical Shift (δ) ppm
Assignment
165.8
C=O (ester)
153.1
C-6
150.8
C-2
137.0
C-4
126.5
C-3
123.4
C-5
52.5
-OCH₃ (ester)
Key Spectral Differences and Substituent Effects
The comparison of the two sets of spectra reveals the significant electronic influence of the 2-chloro and 4-methoxy substituents:
¹H NMR:
The introduction of the chloro and methoxy groups reduces the number of aromatic protons from four to two.
The electron-donating methoxy group at the 4-position causes a notable upfield shift of the adjacent H-5 proton (from 7.39 ppm in Methyl nicotinate to a predicted ~6.90 ppm in the substituted compound).
The H-6 proton in the substituted nicotinate remains downfield due to its proximity to the nitrogen, but its chemical shift is slightly altered by the changes in the overall electron distribution of the ring.
¹³C NMR:
C-2 and C-4: The most dramatic changes are observed at the sites of substitution. The C-2 carbon, bearing the chloro group, and the C-4 carbon, with the methoxy group, are significantly shifted downfield in Methyl 2-chloro-4-methoxynicotinate compared to the corresponding carbons in Methyl nicotinate.
C-5 and C-3: Conversely, the carbons ortho and para to the electron-donating methoxy group (C-5 and C-3) are shifted upfield, reflecting the increased electron density at these positions.
Experimental Protocols
For the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted nicotinates, the following general protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Securely cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
¹H NMR Acquisition:
Acquire the spectrum using a standard single-pulse experiment.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizing Molecular Structures and NMR Data
The following diagrams, generated using Graphviz, illustrate the structures of the two compounds discussed in this guide.
Caption: Structure of Methyl 2-chloro-4-methoxynicotinate.
Caption: Structure of Methyl nicotinate.
Conclusion
This guide has provided a comprehensive comparison of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-4-methoxynicotinate and Methyl nicotinate. By analyzing the predicted and experimental data, we have demonstrated the profound influence of chloro and methoxy substituents on the chemical shifts of the pyridine ring protons and carbons. A thorough understanding of these substituent effects is crucial for the accurate structural elucidation of novel pyridine derivatives in a research and development setting.
National Center for Biotechnology Information. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-4-methoxynicotinate
For researchers, scientists, and professionals engaged in drug discovery and development, the precise and robust analytical characterization of key intermediates is paramount. Methyl 2-chloro-4-methoxynicotinate, a subst...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals engaged in drug discovery and development, the precise and robust analytical characterization of key intermediates is paramount. Methyl 2-chloro-4-methoxynicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of mass spectrometry-based methods for the characterization of Methyl 2-chloro-4-methoxynicotinate, benchmarked against alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Methyl 2-chloro-4-methoxynicotinate: A Key Pharmaceutical Intermediate
Methyl 2-chloro-4-methoxynicotinate (C₈H₈ClNO₃, Molar Mass: 201.61 g/mol ) is a heterocyclic compound whose structural features—a chlorinated pyridine ring, a methoxy group, and a methyl ester—make it a versatile synthon in medicinal chemistry.[1][2][3] The reliable identification and quantification of this intermediate are critical checkpoints in the drug development pipeline to ensure the fidelity of the synthetic route and the purity of the downstream products. Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose.
For a polar, non-volatile molecule like Methyl 2-chloro-4-methoxynicotinate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capabilities of a mass spectrometer, providing a highly sensitive and selective analytical workflow.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust LC-MS/MS method for the sensitive and selective quantification of Methyl 2-chloro-4-methoxynicotinate.
Instrumentation:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for retaining this moderately polar molecule.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) to ensure elution of the analyte and any less polar impurities. A well-designed gradient is crucial for good peak shape and resolution.[1]
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive ESI Mode):
Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic pyridine nitrogen, which is readily protonated.[2]
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 600 L/hr
Acquisition Mode: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) would be employed for quantification, leveraging the high specificity of fragmentation transitions. For a high-resolution instrument, full scan MS and tandem MS (MS/MS) would be used for identification and structural confirmation.
Data Interpretation and Expected Fragmentation
In positive ESI mode, Methyl 2-chloro-4-methoxynicotinate is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 202. The presence of both chlorine-35 and chlorine-37 will result in a characteristic isotopic pattern for this ion, with a ratio of approximately 3:1 for the peaks at m/z 202 and m/z 204, respectively.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in the mass spectrometer will induce fragmentation, providing structural information. Based on the principles of mass spectral fragmentation of even-electron ions and analysis of structurally similar compounds, a plausible fragmentation pathway can be predicted.[4] The primary fragmentation events are likely to involve the loss of small neutral molecules.
A key structural analogue, Methyl 2-chloronicotinate, provides valuable insight into the expected fragmentation pattern.[5] The fragmentation of Methyl 2-chloro-4-methoxynicotinate is anticipated to follow similar pathways, influenced by the additional methoxy group.
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated Methyl 2-chloro-4-methoxynicotinate.
Explanation of Fragmentation:
[M+H]⁺ (m/z 202/204): The protonated molecular ion, showing the characteristic isotopic signature of a single chlorine atom.
Loss of Methanol (CH₃OH) from the ester (m/z 170/172): A common fragmentation pathway for methyl esters, resulting in a stable acylium ion.
Subsequent Loss of Carbon Monoxide (CO) (m/z 142/144): The acylium ion can further fragment by losing a neutral CO molecule.
Loss of a Chlorine Radical (Cl•) (m/z 167): While less common for even-electron ions, the loss of a chlorine radical is a possibility.
Loss of a Methoxy Radical (•OCH₃) from the ester (m/z 171/173): This represents another potential fragmentation route.
Alternative and Complementary Analytical Techniques
While LC-MS is the gold standard for this analysis, other techniques can provide valuable complementary information or serve as viable alternatives depending on the specific analytical need.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For Methyl 2-chloro-4-methoxynicotinate, its suitability depends on its thermal stability. Given its boiling point of approximately 290°C, it is amenable to GC analysis.[1]
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of a semi-volatile organic compound.
Experimental Protocol: GC-MS Analysis:
GC System: A gas chromatograph equipped with a split/splitless injector.
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
Injector Temperature: 250 °C
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280 °C.
Carrier Gas: Helium at a constant flow rate.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Expected EI Fragmentation:
Electron ionization is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation compared to ESI. The resulting fragmentation pattern is highly reproducible and can be used for library matching. Key expected fragments would include:
Molecular Ion (M⁺): A peak at m/z 201/203.
Loss of •OCH₃: A fragment at m/z 170/172 from the loss of the methoxy group from the ester.
Loss of •COOCH₃: A fragment at m/z 142/144 corresponding to the loss of the entire methyl ester group.
Loss of Cl•: A fragment at m/z 166.
Pyridine Ring Fragments: Various smaller fragments resulting from the cleavage of the pyridine ring.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity analysis and quantification where the high sensitivity of MS is not required, HPLC with UV detection is a cost-effective and robust alternative.[6]
Experimental Protocol: HPLC-UV Analysis:
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions: The same column and mobile phase as described for the LC-MS method can be used.
Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of Methyl 2-chloro-4-methoxynicotinate. Pyridine-based compounds typically exhibit strong absorbance in the UV region, likely between 254 nm and 280 nm.[7]
Method Comparison and Performance
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the primary methods discussed.
Feature
LC-MS/MS
GC-MS
HPLC-UV
Principle
Separation based on polarity, detection by mass-to-charge ratio of fragments.
Separation based on volatility and polarity, detection by mass-to-charge ratio of fragments.
Separation based on polarity, detection by UV absorbance.
Sensitivity
Very High (ng/mL to pg/mL)
High (ng/mL)
Moderate (µg/mL)
Specificity
Very High (structural information from fragmentation)
High (reproducible fragmentation patterns for library matching)
Moderate (potential for co-eluting impurities with similar UV spectra)
Analysis of volatile and semi-volatile compounds, library-based identification.
Routine purity analysis, quantification of major components.
Conclusion and Recommendations
For the comprehensive analysis of Methyl 2-chloro-4-methoxynicotinate in a drug development setting, a multi-faceted approach is recommended.
LC-MS/MS stands as the superior technique for definitive identification, structural confirmation, and trace-level quantification of the target compound and its potential impurities. The high sensitivity and specificity of this method are indispensable for ensuring the quality and safety of pharmaceutical intermediates.
GC-MS offers a valuable alternative, particularly for screening for volatile and semi-volatile impurities. Its highly reproducible fragmentation patterns are advantageous for library-based identification.
HPLC-UV provides a robust and cost-effective solution for routine quality control applications, such as monitoring reaction progress and determining the purity of the final product, where high sensitivity is not the primary concern.
By judiciously selecting and applying these analytical techniques, researchers and drug development professionals can ensure a thorough and reliable characterization of Methyl 2-chloro-4-methoxynicotinate, thereby upholding the rigorous standards of pharmaceutical development.
References
PubChem. Methyl 2-chloronicotinate. National Center for Biotechnology Information. [Link].
Yamaguchi, H., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
Zhuang, F., Cui, Q., & Liu, R. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 46(5), 506-508.
INDOFINE Chemical Company. METHYL 2-CHLORO-4-METHOXYNICOTINATE. [Link].
Wonorahardjo, S., et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 7(1), 1-6.
Anh, H. T. L., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394.
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 805(1), 105–112.
Kertész, V., & Van Berkel, G. J. (2010). An organic chemist's guide to electrospray mass spectrometric structure elucidation. Rapid communications in mass spectrometry : RCM, 24(19), 2731–2746.
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link].
Al-Ghamdi, A. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
Al-Ghamdi, A. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link].
INDOFINE Chemical Company. METHYL 2-CHLORO-4-METHOXYNICOTINATE. [Link].
Chen, C. Y., & Lin, C. H. (2007). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. Journal of food and drug analysis, 15(1), 72-78.
De Koster, C. G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
Yang, Z., & Long, C. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate.
Khakwani, A. A., et al. (2014). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 26(3), 789-792.
Log-in, M. T. (2018). Analysis of Metabolites and Therapeutics for Toxic Inhaled Agent Exposure.
Gupta, P., et al. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate.
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link].
ResearchGate. Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. [Link].
Al-Shehri, M. M. (2017). Quantitative analysis of Cephardine using the modern HPLC method. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 11-16.
MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link].
A Senior Application Scientist's Guide to Reactivity: Methyl 2-chloro-4-methoxynicotinate vs. Methyl 2-bromo-4-methoxynicotinate
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Methyl 2-chloro-4-methoxynicot...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Methyl 2-chloro-4-methoxynicotinate and its bromo-analogue, Methyl 2-bromo-4-methoxynicotinate, are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] While structurally similar, the seemingly minor difference in the halogen at the 2-position imparts a profound divergence in their chemical reactivity.
This guide provides an in-depth, objective comparison of these two reagents, moving beyond simple data points to explain the fundamental principles that govern their performance in two key classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). By understanding the causality behind their reactivity, chemists can make more strategic and effective decisions in their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of these 2-halopyridine derivatives is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring.[3]
In Palladium-Catalyzed Cross-Coupling: The general reactivity trend for halogens is I > Br > Cl > F .[3] This is because the initial, and often rate-determining step, is the oxidative addition of the palladium(0) catalyst into the C-X bond.[3][4] This process involves cleaving the C-X bond. The Carbon-Bromine (C-Br) bond is inherently weaker and has a lower bond dissociation energy (BDE) than the Carbon-Chlorine (C-Cl) bond.[4][5] Consequently, less energy is required to break the C-Br bond, leading to a faster oxidative addition and overall higher reactivity for the bromo-derivative under milder conditions.
In Nucleophilic Aromatic Substitution (SNAr): The reactivity trend is often reversed, with F > Cl > Br > I .[3][6] In the SNAr mechanism, a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[7] The rate-determining step is typically this initial nucleophilic attack. The more electronegative the halogen, the more it can stabilize the developing negative charge in the transition state through induction, thus accelerating the reaction.[6] Therefore, the chloro-derivative is generally the more reactive partner in SNAr reactions.
Comparative Performance in Cross-Coupling Reactions
Methyl 2-bromo-4-methoxynicotinate is the workhorse for palladium-catalyzed reactions due to its superior reactivity. However, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have made the more economical chloro-analogue a viable substrate, albeit one that often requires more tailored conditions.[4]
Below is a generalized catalytic cycle for these essential transformations.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. As predicted by the BDE principle, bromopyridines exhibit significantly higher reactivity than their chloro counterparts.[3][8]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)
Substrate
Relative Reactivity
Typical Conditions
Expected Yield
Methyl 2-bromo-4-methoxynicotinate
High
Standard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases (e.g., K₂CO₃), 80-100 °C.
Good to Excellent
Methyl 2-chloro-4-methoxynicotinate
Moderate
Requires highly active catalysts (e.g., Pd₂(dba)₃ with SPhos/XPhos), stronger bases (e.g., K₃PO₄), higher temperatures (100-120 °C).[9]
Moderate to Good
Note: Data is illustrative, based on established trends for similar substrates.[3][10]
Representative Protocol: Suzuki-Miyaura Coupling
Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
Catalyst Addition:
For Bromo-substrate: Add Pd(PPh₃)₄ (2-5 mol%).
For Chloro-substrate: Add Pd₂(dba)₃ (2 mol%) and a specialized ligand like SPhos (4 mol%).
Solvent & Degassing: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1). Purge the vial with argon or nitrogen for 5-10 minutes.
Reaction: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 90 °C for bromo-, 110 °C for chloro-) with vigorous stirring.
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation.[11][12] Similar to the Suzuki coupling, the oxidative addition step is more facile for the bromo-substituted pyridine, making it the more reactive substrate.[3][13]
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)
Substrate
Relative Reactivity
Typical Conditions
Expected Yield
Methyl 2-bromo-4-methoxynicotinate
High
Broader range of Pd/ligand systems, standard bases (e.g., NaOt-Bu, Cs₂CO₃), 80-110 °C.
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), Pd₂(dba)₃ (2 mol%), and the appropriate ligand (e.g., BINAP for bromo-, XPhos for chloro-, 4 mol%) to a reaction tube.
Solvent: Add anhydrous, degassed toluene or dioxane.
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with stirring.
Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the electronic properties of the leaving group are paramount. The higher electronegativity of chlorine makes Methyl 2-chloro-4-methoxynicotinate the more reactive substrate for substitution reactions at the 2-position, which is activated by the ring nitrogen.[6][7]
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine.
Table 3: Comparative Performance in SNAr Reactions
Substrate
Relative Reactivity
Rationale
Methyl 2-bromo-4-methoxynicotinate
Moderate
Bromine is a good leaving group but provides less inductive stabilization for the transition state compared to chlorine.
Methyl 2-chloro-4-methoxynicotinate
High
Chlorine's higher electronegativity better stabilizes the negatively charged Meisenheimer intermediate, leading to a faster reaction rate.[3][6]
Representative Protocol: SNAr with an Amine
Setup: Combine the 2-halopyridine substrate (1.0 equiv.) and the amine nucleophile (1.5-2.0 equiv.) in a suitable solvent such as DMSO, NMP, or in some cases, neat.
Base (Optional): For secondary amines, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv.) may be required to scavenge the HX formed.
Reaction: Heat the mixture to 80-150 °C. The more reactive chloro-substrate will typically require lower temperatures or shorter reaction times than the bromo-substrate.
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization.
Practical Considerations & Conclusion
The choice between Methyl 2-chloro-4-methoxynicotinate and its bromo-counterpart is a strategic decision that balances reactivity, cost, and the specific transformation desired.
For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.):
Methyl 2-bromo-4-methoxynicotinate is the substrate of choice for initial route-scouting, small-scale synthesis, and when milder reaction conditions are paramount. Its higher intrinsic reactivity provides a greater chance of success with a broader range of coupling partners and standard catalyst systems.[14]
Methyl 2-chloro-4-methoxynicotinate is the preferred reagent for large-scale synthesis where cost is a major driver.[10] Its use is contingent on investing the time to develop a robust protocol with a highly active, and often more expensive, palladium-ligand system.
For Nucleophilic Aromatic Substitution (SNAr) Reactions:
Methyl 2-chloro-4-methoxynicotinate is the superior choice. Its enhanced reactivity leads to faster conversions, higher yields, and often allows for milder reaction conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
By understanding these fundamental reactivity principles, researchers can intelligently select the optimal building block, saving valuable time and resources while accelerating the path to their target molecules.
References
A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Methyl 2-chloro-4-methoxynicotin
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
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Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Royal Society of Chemistry.
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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METHYL 2-METHOXYNICOTIN
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
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A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Compar
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methyl 2-chloro-4-methoxynicotin
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METHYL 2-CHLORO-4-METHOXYNICOTINATE | 344298-51-7. INDOFINE Chemical Company.
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Comparative study of "Methyl 2-chloro-4-methoxynicotinate" in cross-coupling reactions
Investigating Reaction Pathways I'm starting by zeroing in on "Methyl 2-chloro-4-methoxynicotinate" with specific Google searches. I'm focusing on its role in cross-coupling reactions, especially Suzuki, Buchwald-Hartwig...
Author: BenchChem Technical Support Team. Date: January 2026
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Comparative
A Comparative Analysis of the Bioactivity of Methyl 2-chloro-4-methoxynicotinate Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous natural products and clinically approved drugs.[1] Its derivatives are a focal point of research due to their wide spe...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous natural products and clinically approved drugs.[1] Its derivatives are a focal point of research due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comparative analysis of the potential biological activities of analogs of Methyl 2-chloro-4-methoxynicotinate, a substituted pyridine derivative. By examining the structure-activity relationships (SAR) of related compounds, we can project the therapeutic potential of novel analogs and guide future research and drug development efforts.
The Core Scaffold: Methyl 2-chloro-4-methoxynicotinate
Methyl 2-chloro-4-methoxynicotinate (MCMN) is a chemical compound with the molecular formula C8H8ClNO3.[4] Its structure, characterized by a pyridine ring substituted with a methyl ester, a chloro group, and a methoxy group, suggests a potential for diverse biological interactions. While specific bioactivity data for MCMN is not extensively documented in publicly available literature, we can infer its potential by analyzing the effects of its constituent functional groups on the biological activities of other pyridine derivatives.
Comparative Bioactivity Profile of MCMN Analogs
For the purpose of this guide, we will consider a series of hypothetical analogs of MCMN, where each of the key functional groups is systematically modified. We will then predict their potential biological activities based on established SAR principles from the scientific literature.
Table 1: Hypothetical Analogs of Methyl 2-chloro-4-methoxynicotinate and their Predicted Biological Activities
Compound ID
Structure
Modification from MCMN
Predicted Primary Biological Activity
Supporting Rationale from Literature
MCMN
-
Potential Anticancer & Anti-inflammatory
The combination of a halogen, a methoxy group, and a methyl ester on a pyridine ring is found in various bioactive compounds.
Analog A
Structure with -Cl replaced by -F
Chloro group replaced with a Fluoro group
Enhanced Anticancer Activity
Fluorine substitution can improve metabolic stability and binding affinity.[5]
Analog B
Structure with -OCH3 replaced by -OH
Methoxy group replaced with a Hydroxyl group
Potential for Increased Antioxidant and Anticancer Activity
Hydroxyl groups on aromatic rings can contribute to antioxidant activity and interactions with biological targets.
Analog C
Structure with -COOCH3 replaced by -COOH
Methyl ester group hydrolyzed to a Carboxylic acid
Potential for Altered Solubility and Target Binding
Carboxylic acid groups can act as hydrogen bond donors and acceptors, potentially altering target interactions.
Analog D
Structure with -Cl replaced by an amino group
Chloro group replaced with an Amino group
Potential for Enhanced Anticancer and Kinase Inhibitory Activity
Amino-pyridines are known to be effective kinase inhibitors.[3]
In-Depth Analysis of Predicted Biological Activities
Anticancer Activity
The pyridine ring is a common feature in many anticancer agents.[3][6] The presence of a halogen, like the chloro group in MCMN, is often associated with enhanced cytotoxic activity. Studies on other chlorinated compounds have demonstrated potent anticancer effects against various cell lines.[7][8]
Analog A (-F substitution): Replacing the chloro group with a fluoro group could enhance anticancer potency. Fluorine's high electronegativity and small size can lead to stronger interactions with target enzymes and improved metabolic stability.[5]
Analog D (-NH2 substitution): The introduction of an amino group could shift the mechanism of action towards kinase inhibition, a common target in cancer therapy.[3]
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. Pyridine derivatives have been shown to possess anti-inflammatory properties.[9][10] The anti-inflammatory effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines such as TNF-α.[11][12]
Analog B (-OH substitution): The presence of a hydroxyl group could enhance anti-inflammatory and antioxidant activity. Phenolic compounds are well-known for their ability to scavenge reactive oxygen species (ROS), which are implicated in the inflammatory process.
Analog C (-COOH substitution): The carboxylic acid moiety could mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of MCMN and its analogs, a series of in vitro and in vivo assays would be necessary. The following are representative protocols based on standard methodologies found in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]
Protocol:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[8]
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 1 µM to 100 µM) and incubate for another 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the anti-inflammatory activity of a compound in rodents.[12]
Protocol:
Animal Grouping: Divide mice or rats into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups for each compound at various doses.[11]
Compound Administration: Administer the test compounds orally or intraperitoneally.
Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications to the MCMN scaffold and their potential impact on biological activity.
Caption: Structure-Activity Relationship of MCMN Analogs.
Conclusion and Future Directions
While direct experimental data on Methyl 2-chloro-4-methoxynicotinate is limited, a comparative analysis based on the extensive literature on pyridine derivatives provides valuable insights into the potential biological activities of its analogs. The structural modifications discussed in this guide offer promising avenues for the development of novel therapeutic agents with enhanced anticancer and anti-inflammatory properties. Further synthesis and rigorous biological evaluation of these analogs are warranted to validate these predictions and to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.
A Comparative Guide to Purity Analysis of Methyl 2-chloro-4-methoxynicotinate: HPLC vs. GC-MS
Executive Summary The determination of purity for pharmaceutical intermediates like Methyl 2-chloro-4-methoxynicotinate is a critical step in drug development and manufacturing, directly impacting the safety and efficacy...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The determination of purity for pharmaceutical intermediates like Methyl 2-chloro-4-methoxynicotinate is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this specific application. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer data-driven insights to guide researchers and QC professionals in making an informed methodological choice. While both techniques offer powerful capabilities, our analysis concludes that HPLC stands as the more robust and reliable primary method for routine quality control, with GC-MS serving as an indispensable tool for complementary impurity identification and structural elucidation.
Introduction: The Critical Role of Purity
Methyl 2-chloro-4-methoxynicotinate is a key building block in the synthesis of various pharmaceutical agents. Its chemical purity is paramount, as impurities—whether they are residual starting materials, by-products, or degradation products—can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous purity testing to ensure drug quality and patient safety.[2]
The choice of analytical methodology is therefore not merely a technical decision but a foundational component of quality assurance. An ideal method must be sensitive, specific, accurate, and robust enough for its intended purpose, whether for process development, stability testing, or routine quality control.[2] This guide will dissect the application of HPLC and GC-MS to this specific analyte, moving beyond a simple list of pros and cons to explain the causality behind experimental choices.
The two most consequential properties for this comparison are the analyte's physical form (solid) and its relatively high boiling point. A boiling point approaching 300°C raises questions about thermal stability and volatility, which are the primary determinants for suitability with Gas Chromatography.[4][5] HPLC, which analyzes samples in a liquid state without requiring vaporization, is inherently well-suited for compounds that are non-volatile or potentially thermally labile.[6]
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] Given the analyte's polarity from the ester, methoxy, and pyridine nitrogen functionalities, Reversed-Phase HPLC (RP-HPLC) is the most logical approach.
Rationale for HPLC
HPLC is the preeminent choice for pharmaceutical purity analysis for several key reasons:
Broad Applicability: It is suitable for a vast range of molecules, from small organic compounds to large biologics, and is particularly effective for non-volatile and thermally unstable substances.[6][9]
High Resolution and Sensitivity: Modern HPLC systems provide exceptional separation efficiency, capable of resolving closely related impurities from the main analyte peak.[10][11] High-sensitivity detectors, like UV-Vis, can detect impurities at trace levels.[12]
Reproducibility and Reliability: The automated and highly controlled nature of HPLC systems ensures excellent reproducibility, a critical requirement for QC environments.[7][11]
Proposed HPLC-UV Experimental Protocol
This protocol is designed as a robust starting point for the purity determination of Methyl 2-chloro-4-methoxynicotinate.
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like the target analyte, offering a good balance of resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier helps to ensure consistent ionization state of the pyridine nitrogen, leading to sharper, more symmetrical peaks.
Mobile Phase B: Acetonitrile. Causality: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
30
15.0
95
17.0
95
17.1
30
20.0
30
Causality: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Causality: Thermostatting the column ensures retention time stability and run-to-run reproducibility.
Detection Wavelength: 275 nm. Causality: This wavelength is selected based on the UV absorbance profile of the substituted pyridine ring, providing a good signal for the main component and related impurities.
Injection Volume: 10 µL.
Sample and Standard Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
System Suitability: Prepare a solution containing the main compound and a known impurity to verify resolution and performance.
Expected Data and Interpretation
The output is a chromatogram plotting UV absorbance against time. Purity is typically calculated using the area percent method, where the area of the main analyte peak is divided by the total area of all peaks. A DAD detector provides the added benefit of peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Powerhouse
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[13] For a compound to be amenable to GC, it must be both volatile and thermally stable enough to be vaporized in a heated inlet without degrading.[5][14]
Rationale for GC-MS
While HPLC is a safer primary choice, GC-MS offers unique advantages, particularly for impurity identification:
Definitive Identification: The mass spectrometer fragments molecules in a reproducible pattern, creating a "chemical fingerprint."[14] This mass spectrum allows for the confident identification of unknown impurities by comparing them to spectral libraries or through manual interpretation.
Exceptional Sensitivity: When operated in selected ion monitoring (SIM) mode, GC-MS can achieve extremely low detection limits, making it ideal for trace-level impurity analysis.[15][16]
Strong Separation Capability: Capillary GC columns provide very high separation efficiency for complex mixtures of volatile compounds.[17]
Proposed GC-MS Experimental Protocol
This protocol assumes the analyte demonstrates sufficient thermal stability. A preliminary thermal stress study is recommended.
Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometric detector (e.g., a single quadrupole).
Chromatographic Conditions:
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a low-polarity, general-purpose column suitable for a wide range of semi-volatile organic compounds. The "ms" designation indicates it is tested for low bleed, which is critical for sensitive MS detection.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 270 °C. Causality: This temperature must be high enough to ensure rapid and complete vaporization of the analyte but low enough to minimize the risk of thermal degradation. This is a critical parameter to optimize.
Injection Mode: Split, 50:1 ratio. Causality: A split injection prevents column overloading with the high-concentration main peak and ensures sharp chromatographic bands.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Causality: This program provides a good starting point for separating compounds with a range of boiling points, from residual solvents to the main analyte and higher-boiling impurities.
Mass Spectrometer Conditions:
Ion Source: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust ionization technique that produces extensive, reproducible fragmentation, ideal for library matching.
Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 400. Causality: This range covers the expected fragment ions and the molecular ion of the analyte and potential impurities.
Sample Preparation:
Solvent: Dichloromethane or Ethyl Acetate.
Concentration: Prepare a solution of approximately 1 mg/mL.
Expected Data and Interpretation
The GC-MS produces a Total Ion Chromatogram (TIC), which is analogous to an HPLC chromatogram. By clicking on any peak in the TIC, the corresponding mass spectrum can be viewed. This spectrum can be compared against a commercial library (like NIST) to tentatively identify the compound. The fragmentation pattern can also confirm the structure of the main peak and provide structural clues for unknown impurities.
Head-to-Head Comparison
Feature
HPLC-UV
GC-MS
Analyte Suitability
Excellent. Ideal for non-volatile solids and thermally sensitive compounds. No risk of on-instrument degradation.[6]
Conditional. Requires the analyte to be volatile and thermally stable. The boiling point of ~290°C is manageable, but thermal stability is a key risk.[4]
Identification Power
Limited. Identification is based on retention time comparison with a known standard. A DAD provides spectral confirmation but not structural data.
Excellent. Provides mass spectra that act as a chemical fingerprint for definitive structural confirmation and identification of unknowns.[13][15]
Sensitivity
Good to excellent, depending on the chromophore.
Excellent, especially in SIM mode for targeted impurities.[15][16]
Robustness for QC
High. HPLC is a mature, highly reproducible technique widely used in regulated QC labs.[11][12]
Moderate to High. Requires more careful method development to manage inlet activity and potential degradation. Can be very robust once optimized.
Analysis of Impurities
Effectively quantifies all non-volatile and semi-volatile impurities that can be eluted.
Excellent for volatile and semi-volatile impurities. Will not detect non-volatile impurities (e.g., salts, polymers).[4]
Speed & Throughput
Typical run times are 15-30 minutes.
Typical run times are 15-30 minutes.
Cost & Complexity
High initial cost, significant solvent consumption. Operation is routine for trained analysts.[9][10]
High initial cost, requires specialized expertise for maintenance and data interpretation. Lower solvent cost but requires high-purity gases.[4]
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct workflows for each technique.
Caption: High-level workflow for HPLC-UV purity analysis.
Caption: High-level workflow for GC-MS purity and impurity ID.
Senior Scientist's Recommendation
For the routine purity determination of Methyl 2-chloro-4-methoxynicotinate in a regulated quality control environment, HPLC-UV is the recommended primary technique. Its robustness, high reproducibility, and, most importantly, its inherent suitability for non-volatile solids without the risk of thermal degradation make it the most reliable choice for generating accurate and defensible purity values.[12] The method is straightforward to validate according to ICH guidelines and is the industry standard for this type of analysis.
However, GC-MS should be regarded as an essential, complementary technique, particularly during process development and for out-of-specification (OOS) investigations. Its unparalleled ability to provide definitive structural identification is invaluable for characterizing unknown impurities detected by HPLC.[1][13] A comprehensive analytical package for this intermediate would involve using HPLC for routine release testing while having a validated GC-MS method available for identifying any volatile or semi-volatile impurities that may arise from changes in the synthetic process. This dual-technique approach leverages the strengths of both platforms, ensuring the highest level of quality and process understanding.
References
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Mtoz Biolabs. Retrieved from [Link]
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Retrieved from [Link]
Bartleby. (n.d.). Advantages And Disadvantages Of HPLC. Bartleby.com. Retrieved from [Link]
MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID?. MONAD. Retrieved from [Link]
YouTube. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis. Retrieved from [Link]
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
Lab Manager. (2025, October 29). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
Hilaris Publisher. (2021, October 27). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Retrieved from [Link]
Pharma Manual. (2024, January 8). Gas Chromatography and Its Importance in Pharmaceuticals. Retrieved from [Link]
Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Retrieved from [Link]
Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
Mtoz Biolabs. (n.d.). What Are the Advantages of Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography. Retrieved from [Link]
A Comparative Guide to Validated Analytical Methods for Methyl 2-chloro-4-methoxynicotinate
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 2-chloro-4-methoxynicotinate, a sub...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 2-chloro-4-methoxynicotinate, a substituted pyridine derivative with CAS Number 344298-51-7, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its purity and stability directly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of proposed analytical methodologies for the characterization and quantification of Methyl 2-chloro-4-methoxynicotinate, grounded in established scientific principles and aligned with regulatory expectations for method validation.
This document is structured to provide not just procedural steps but also the underlying scientific rationale for the selection of specific techniques and parameters. The methods described herein are based on established analytical practices for structurally related compounds, such as nicotinate esters and chlorinated pyridines, and are presented as a robust starting point for laboratory validation.
The Analytical Imperative: Why Method Validation is Crucial
Before delving into specific techniques, it is essential to underscore the importance of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[2] Validation ensures that a chosen analytical method is fit for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters that will be discussed in the context of the following methods include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the premier technique for the assay and impurity profiling of non-volatile and thermally labile compounds like Methyl 2-chloro-4-methoxynicotinate. Its high resolving power and sensitivity make it ideal for separating the target analyte from closely related impurities.
Rationale for Method Design
A reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the analysis of moderately polar organic molecules. The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring. An acidic mobile phase is recommended to ensure the consistent protonation state of the basic pyridine nitrogen, leading to sharp, symmetrical peaks. A photodiode array (PDA) or a variable wavelength UV detector is suitable for detection, leveraging the chromophoric nature of the pyridine ring.
Proposed HPLC-UV Method
Objective: To determine the purity of Methyl 2-chloro-4-methoxynicotinate and quantify it in the presence of potential impurities and degradation products.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil™ LC-18).[3]
Mobile Phase: A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 30% B
5-20 min: 30% to 80% B
20-25 min: 80% B
25.1-30 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 263 nm, based on the UV absorbance of similar nicotinate compounds.[3]
Injection Volume: 10 µL
Sample Preparation:
Standard Solution: Accurately weigh and dissolve approximately 10 mg of Methyl 2-chloro-4-methoxynicotinate reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
Method Validation Workflow (based on ICH Q2(R2))
Caption: Workflow for HPLC method validation.
Stability-Indicating Aspects and Impurity Profiling
To establish the method as "stability-indicating," forced degradation studies should be performed.[2][4][5] This involves subjecting a sample of Methyl 2-chloro-4-methoxynicotinate to various stress conditions to generate potential degradation products.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Nicotinic acid derivatives are susceptible to ester hydrolysis under acidic conditions.[6]
Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. Ester hydrolysis is typically faster under basic conditions.[6]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The pyridine ring can be susceptible to oxidation.
Thermal Degradation: Dry heat at 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The HPLC method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a PDA detector is essential to confirm that the chromatographic peak of the analyte is not co-eluting with any other compound.
Potential process-related impurities could arise from the starting materials or side reactions during synthesis. For instance, incomplete chlorination or methoxylation could lead to related substituted pyridine impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities
While HPLC is the primary choice for the main component analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may not be readily detected by HPLC.
Rationale for Method Design
Methyl 2-chloro-4-methoxynicotinate is expected to be sufficiently volatile and thermally stable for GC analysis. GC-MS offers high sensitivity and provides structural information through mass spectral fragmentation patterns, aiding in the unequivocal identification of unknown impurities. A low-polarity capillary column is suitable for the separation of a wide range of organic molecules.
Proposed GC-MS Method
Objective: To identify and quantify volatile and semi-volatile impurities in Methyl 2-chloro-4-methoxynicotinate.
Experimental Protocol:
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) with an Electron Ionization (EI) source.
Chromatographic and Spectrometric Conditions:
Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 m/z.
Sample Preparation:
Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Expected Mass Fragmentation Pattern:
The mass spectrum of Methyl 2-chloro-4-methoxynicotinate is expected to show a molecular ion peak (M⁺) at m/z 201 (and a characteristic M+2 peak at m/z 203 due to the ³⁷Cl isotope). Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the ester group (-COOCH₃, m/z 59).
Caption: Predicted GC-MS fragmentation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of Methyl 2-chloro-4-methoxynicotinate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Rationale for Application
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. Together, they provide a complete picture of the molecule's carbon-hydrogen framework.
Predicted NMR Spectra
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Predictions:
Methoxy Protons (-OCH₃ on the ring): A singlet around 3.9-4.1 ppm.
Ester Methyl Protons (-COOCH₃): A singlet around 3.8-4.0 ppm.
Aromatic Protons (on the pyridine ring): Two doublets (or singlets depending on the coupling constants) in the aromatic region (typically 7.0-9.0 ppm for pyridines). The exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ester groups.
¹³C NMR Predictions:
Ester Carbonyl Carbon: ~165-170 ppm.
Aromatic Carbons: Several signals between ~110-160 ppm. The carbon attached to the chlorine will be shifted, as will the carbon attached to the methoxy group.
Methoxy Carbon: ~55-60 ppm.
Ester Methyl Carbon: ~50-55 ppm.
Comparison of Analytical Methods
Parameter
HPLC-UV/DAD
GC-MS
NMR Spectroscopy
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.
Separation based on partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass spectrometric detection.
Measurement of the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Lower sensitivity compared to chromatographic methods.
Quantification
Excellent, primary method for assay and impurity quantification.
Good, but often requires deuterated internal standards for best accuracy.
Possible with qNMR, but requires careful setup and is less common for routine analysis.
Sample Throughput
High.
Moderate to High.
Low.
Cost & Complexity
Moderate.
High.
Very High.
Conclusion
A multi-faceted approach is recommended for the comprehensive analysis of Methyl 2-chloro-4-methoxynicotinate. RP-HPLC with UV/PDA detection stands out as the most suitable method for routine quality control, including assay, purity, and stability testing, due to its robustness, precision, and high-throughput capabilities. A well-validated, stability-indicating HPLC method is a regulatory necessity for any API.
GC-MS serves as a powerful complementary technique for the identification of potential volatile impurities that may not be captured by HPLC. Its high sensitivity and specificity are invaluable for impurity profiling and troubleshooting.
Finally, NMR spectroscopy is the gold standard for unequivocal structural confirmation. While not a routine quality control tool due to its lower throughput and higher complexity, it is essential during the initial characterization of the reference standard and for the structural elucidation of unknown impurities or degradation products.
By employing these techniques in a complementary fashion and adhering to the validation principles outlined by the ICH, researchers and drug developers can ensure a thorough understanding of Methyl 2-chloro-4-methoxynicotinate's quality attributes, ultimately contributing to the development of safe and effective medicines.
References
BenchChem. (n.d.). Managing Impurities in the Synthesis of 6-Chloro-4-methoxynicotinaldehyde.
Al-Rimawi, F., Kharoaf, M., & Al-Bawab, A. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
Adeboye, A. O., & Akerele, J. O. (2008). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 7(3), 1039-1044.
Al-Rimawi, F., Kharoaf, M., & Al-Bawab, A. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where this was found].
Euerby, M. R., & Johnson, C. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC clinical pharmacology, 8, 7.
MedCrave. (2016). Forced Degradation Studies.
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Ross, M. S., & Katzman, S. M. (2008). Analysis of methylnicotinate solutions by HPLC.
ResearchGate. (2021). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
PubMed Central. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
LECO. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
A Comparative Guide to the Synthetic Routes of Methyl 2-chloro-4-methoxynicotinate
Introduction Methyl 2-chloro-4-methoxynicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine scaffold makes it a valuable intermediate for acce...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Methyl 2-chloro-4-methoxynicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine scaffold makes it a valuable intermediate for accessing a diverse range of complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the fields of drug discovery and crop protection. This guide provides a comparative analysis of two plausible synthetic routes to Methyl 2-chloro-4-methoxynicotinate, offering detailed experimental protocols and a discussion of the relative merits of each approach. The information presented herein is synthesized from a comprehensive review of the chemical literature, including peer-reviewed journals and patent filings.
Route 1: Synthesis from 4-Chloronicotinic Acid
This synthetic pathway commences with the commercially available 4-chloronicotinic acid and proceeds through a three-step sequence involving nucleophilic aromatic substitution, regioselective chlorination, and esterification.
Experimental Protocol
Step 1: Synthesis of 4-Methoxynicotinic Acid
In this initial step, the chloro substituent at the 4-position of the pyridine ring is displaced by a methoxy group through a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring facilitates this substitution.[1][2][3]
Procedure: To a solution of 4-chloronicotinic acid (1 equivalent) in anhydrous methanol, sodium methoxide (1.5 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 4, leading to the precipitation of 4-methoxynicotinic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: 70-80%
Step 2: Synthesis of 2-Chloro-4-methoxynicotinic Acid
The subsequent step involves the chlorination of the pyridine ring at the 2-position. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridine nitrogen is first activated, making the adjacent carbons more susceptible to nucleophilic attack by the chloride ion.
Procedure: 4-Methoxynicotinic acid (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is cautiously quenched by pouring it onto crushed ice. The acidic solution is then neutralized with a saturated sodium bicarbonate solution, causing the product to precipitate. The solid 2-chloro-4-methoxynicotinic acid is collected by filtration, washed with water, and dried.
Expected Yield: 60-70%
Step 3: Synthesis of Methyl 2-chloro-4-methoxynicotinate
The final step is the esterification of the carboxylic acid group. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] Alternatively, conversion to the acid chloride followed by reaction with methanol can be employed.
Procedure (Fischer Esterification): 2-Chloro-4-methoxynicotinic acid (1 equivalent) is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is heated to reflux for 6-8 hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the pure Methyl 2-chloro-4-methoxynicotinate.
Expected Yield: 85-95%
Route 1: Workflow Diagram
Caption: Synthetic pathway for Methyl 2-chloro-4-methoxynicotinate starting from 4-Chloronicotinic Acid.
Route 2: Synthesis from 2,4-Dichloronicotinic Acid
This alternative route utilizes the commercially available 2,4-dichloronicotinic acid as the starting material. The strategy relies on the regioselective nucleophilic substitution of the chlorine atom at the 4-position, followed by esterification.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxynicotinic Acid
This key step takes advantage of the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to greater stabilization of the Meisenheimer intermediate by the ring nitrogen.[3]
Procedure: 2,4-Dichloronicotinic acid (1 equivalent) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.1 equivalents) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours, with the progress monitored by TLC or HPLC. Upon completion, the solvent is evaporated. The residue is taken up in water and acidified with dilute hydrochloric acid to a pH of around 4. The precipitated 2-chloro-4-methoxynicotinic acid is collected by filtration, washed with cold water, and dried.
Expected Yield: 65-75%
Step 2: Synthesis of Methyl 2-chloro-4-methoxynicotinate
The final esterification is carried out under similar conditions as in Route 1.
Procedure (via Acid Chloride): 2-Chloro-4-methoxynicotinic acid (1 equivalent) is suspended in dichloromethane. Oxalyl chloride (1.2 equivalents) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is then dissolved in anhydrous methanol and stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is purified by column chromatography to give the final product.
Expected Yield: 90-98%
Route 2: Workflow Diagram
Caption: Synthetic pathway for Methyl 2-chloro-4-methoxynicotinate starting from 2,4-Dichloronicotinic Acid.
Comparative Analysis
Parameter
Route 1: From 4-Chloronicotinic Acid
Route 2: From 2,4-Dichloronicotinic Acid
Number of Steps
3
2
Overall Estimated Yield
30-50%
58-73%
Starting Material Cost
Moderate
Higher
Key Challenge
Regioselective chlorination at the 2-position.
Regioselective methoxylation at the 4-position.
Reagent Hazards
Use of highly corrosive POCl₃.
Use of moisture-sensitive and toxic oxalyl chloride.
Scalability
Potentially more steps could complicate scale-up.
Fewer steps may be more amenable to large-scale production.
Discussion and Conclusion
Both synthetic routes presented offer viable pathways to Methyl 2-chloro-4-methoxynicotinate.
Route 1 begins with a more readily available and less expensive starting material, 4-chloronicotinic acid. The initial nucleophilic substitution to introduce the methoxy group is a well-established reaction. However, the subsequent chlorination step using phosphorus oxychloride presents a significant challenge in terms of regioselectivity. While the 2-position is activated, there is a possibility of side reactions. This step also involves the handling of a hazardous reagent, which requires special precautions, particularly on a larger scale.
Route 2 is a more convergent synthesis with fewer steps, which is often advantageous in terms of overall yield and process efficiency. The key to this route is the selective displacement of the 4-chloro substituent over the 2-chloro group. The higher electrophilicity of the 4-position on the pyridine ring makes this selectivity feasible. However, the starting material, 2,4-dichloronicotinic acid, is generally more expensive than 4-chloronicotinic acid. The final esterification via the acid chloride is a high-yielding and reliable method.
Recommendation: For laboratory-scale synthesis where cost may be a secondary concern, Route 2 appears to be the more efficient option due to its shorter sequence and potentially higher overall yield. The selectivity of the methoxylation step is a critical factor that needs to be optimized. For larger-scale industrial production, a thorough cost analysis of the starting materials and reagents would be necessary. While Route 1 has more steps, the lower cost of the initial starting material might make it economically more viable, provided the regioselectivity of the chlorination step can be effectively controlled to minimize the formation of unwanted isomers.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, budget, and available expertise in handling the involved reagents and performing the key transformations.
References
PrepChem. Synthesis of methyl 2-chloronicotinate. [Link]
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
Pearson. Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. [Link]
Homework For You. Copyright Catalyst Education 2020. [Link]
AIR Unimi. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya! [Link]
Chegg. Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide Lab preformed online Amount of reactant used in g. [Link]
Google Patents. UNITED STATES PATENT OFFICE. [Link]
Filo. The reaction of m-chloronitrobenzene with sodium methoxide is much slower... [Link]
Google Patents. RU2098404C1 - Method of synthesis of monochloroacetic acid methyl ester.
Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene.. [Link]
A Comparative Guide to the Reactivity of Methyl 2-chloro-4-methoxynicotinate in the Landscape of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of medicinal chemistry and organic synthesis, chloropyridines serve as versatile and indispensable building blocks. Their utility...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and organic synthesis, chloropyridines serve as versatile and indispensable building blocks. Their utility is intrinsically linked to their reactivity, which dictates the feasibility and efficiency of constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-chloro-4-methoxynicotinate , a polysubstituted chloropyridine of significant interest, with other common chloropyridines. By delving into the electronic and steric factors that govern their behavior in key synthetic transformations, we aim to equip researchers with the insights necessary for rational reaction design and optimization.
The Underlying Principles of Chloropyridine Reactivity
The reactivity of a chloropyridine is not a monolithic property but rather a nuanced interplay of several factors. The endocyclic nitrogen atom, being more electronegative than carbon, imparts an electron-deficient character to the aromatic ring. This inherent electron-deficiency is the cornerstone of the unique reactivity of pyridines compared to their carbocyclic analog, chlorobenzene.
Electronic Effects of the Pyridine Nitrogen
The nitrogen atom's electron-withdrawing nature, through both inductive and resonance effects, significantly influences the reactivity of the C-Cl bond. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, rendering them more susceptible to nucleophilic attack. In contrast, the C3 (meta) position is less affected, leading to a general reactivity order in nucleophilic aromatic substitution (SNAr) of 4-chloro > 2-chloro >> 3-chloropyridine .[1]
The Role of Substituents
The electronic properties of other substituents on the pyridine ring can either augment or attenuate this inherent reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, further deplete the ring of electron density, thereby activating it towards nucleophilic attack. Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or amino (-NR₂) groups, can decrease the ring's electrophilicity.
In the case of Methyl 2-chloro-4-methoxynicotinate , we have a fascinating interplay of substituents:
A chloro group at the C2 position, a primary site of reactivity.
A methoxy group at the C4 position, which is electron-donating by resonance but electron-withdrawing by induction.
A methyl ester group at the C3 position, which is an electron-withdrawing group.
The net effect of these substituents on the reactivity of the C2-Cl bond is a key focus of this guide.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The rate-determining step is typically the formation of a negatively charged intermediate, the Meisenheimer complex. The stability of this intermediate dictates the reaction rate.
The pyridine nitrogen plays a crucial role in stabilizing the Meisenheimer complex when the nucleophilic attack occurs at the C2 or C4 positions, as the negative charge can be delocalized onto the electronegative nitrogen atom.[1] This is not possible for an attack at the C3 position, hence the significantly lower reactivity of 3-chloropyridines.
In Methyl 2-chloro-4-methoxynicotinate , the C2-Cl bond is the site of substitution. The electron-withdrawing methyl ester at C3 will enhance the electrophilicity of the C2 position, thereby activating the C-Cl bond towards nucleophilic attack. The methoxy group at C4, being para to the reaction center, will exert a more complex influence. While its inductive effect is withdrawing, its stronger resonance effect is donating, which could potentially deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. However, the synthesis of Methyl 2-chloro-4-methoxynicotinate itself, from methyl 2,4-dichloronicotinate and sodium methoxide, demonstrates the higher reactivity of the C4-chloro position to nucleophilic attack, a classic example of regioselectivity in SNAr reactions on dichloropyridines.[2][3]
Comparative Reactivity in SNAr
Compound
Position of Cl
Other Substituents
Expected Relative SNAr Reactivity
Rationale
3-Chloropyridine
C3
None
Very Low
No resonance stabilization of the Meisenheimer complex by the ring nitrogen.[1]
2-Chloropyridine
C2
None
Moderate
Resonance stabilization of the Meisenheimer complex is possible.
4-Chloropyridine
C4
None
High
Strong resonance stabilization of the Meisenheimer complex.[1]
2,4-Dichloropyridine
C2, C4
None
High (at C4)
Nucleophilic attack is favored at the C4 position due to greater stabilization of the intermediate.[2]
Methyl 2-chloro-4-methoxynicotinate
C2
4-OCH₃, 3-COOCH₃
Moderate to High
The C2-Cl bond is activated by the electron-withdrawing ester at C3, but potentially deactivated by the electron-donating methoxy at C4. The net effect will depend on the specific nucleophile and reaction conditions.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for C-C and C-N bond formation. For chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides.
The reactivity of the C-Cl bond in these reactions is influenced by the electronic environment of the pyridine ring. Electron-deficient pyridine rings generally undergo oxidative addition more readily.
For Methyl 2-chloro-4-methoxynicotinate , the electron-withdrawing methyl ester at C3 is expected to enhance the reactivity of the C2-Cl bond in oxidative addition. The methoxy group at C4, through its electron-donating resonance effect, might have a deactivating influence. However, in many cases, the electronic demand of the catalytic cycle and the nature of the ligand can overcome these subtle substituent effects. The steric hindrance around the C2 position, though not substantial in this case, can also play a role.
Comparative Reactivity in Cross-Coupling Reactions
Reaction
General Reactivity of Chloropyridines
Expected Reactivity of Methyl 2-chloro-4-methoxynicotinate
Key Considerations
Suzuki Coupling
Less reactive than bromides/iodides, but feasible with appropriate ligands and conditions. Reactivity order often 2-Cl > 4-Cl.
Moderate
The electron-withdrawing ester should facilitate oxidative addition. Choice of a bulky, electron-rich phosphine ligand is crucial.
Buchwald-Hartwig Amination
Challenging due to the less reactive C-Cl bond. Requires specialized ligands (e.g., biarylphosphines) and often higher temperatures.
Moderate
Similar to Suzuki coupling, the ester group is beneficial. A strong, non-nucleophilic base like NaOtBu is typically required.
Sonogashira Coupling
Feasible, but often requires more forcing conditions than for bromo- or iodopyridines. A copper co-catalyst is generally used.
Moderate
The reaction should proceed under standard Sonogashira conditions, but optimization of temperature and catalyst loading might be necessary.
Experimental Protocols
The following are generalized, yet detailed, protocols for key reactions involving chloropyridines. These should be adapted and optimized for Methyl 2-chloro-4-methoxynicotinate based on small-scale trials.
General Protocol for Nucleophilic Aromatic Substitution (e.g., Amination)
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-chloro-4-methoxynicotinate (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO, or NMP).
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup: In a reaction vessel, combine Methyl 2-chloro-4-methoxynicotinate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.).
Reactant Addition: Add Methyl 2-chloro-4-methoxynicotinate (1.0 eq.) and the amine (1.1-1.2 eq.).
Solvent and Degassing: Add a dry, degassed solvent (e.g., toluene or dioxane) and purge the vessel with an inert gas.
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the reaction is complete.
Work-up: Cool the mixture, quench with saturated aqueous NH₄Cl (if necessary), and extract with an organic solvent.
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing a Generalized Experimental Workflow
Caption: A typical workflow for the synthesis and purification of substituted pyridines.
Conclusion
Methyl 2-chloro-4-methoxynicotinate presents a nuanced reactivity profile shaped by the electronic interplay of its substituents. The C2-Cl bond is activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions by the adjacent electron-withdrawing methyl ester group. While the C4-methoxy group may exert a deactivating effect through resonance donation, the overall reactivity is expected to be sufficient for a wide range of synthetic transformations.
This guide provides a framework for understanding and predicting the reactivity of this important building block in comparison to other chloropyridines. The provided protocols serve as a starting point for the development of robust and efficient synthetic methods. As with all synthetic endeavors, empirical optimization is key to achieving high yields and purity. A thorough understanding of the principles outlined herein will undoubtedly empower researchers to effectively harness the synthetic potential of Methyl 2-chloro-4-methoxynicotinate in their pursuit of novel molecules for drug discovery and beyond.
References
BenchChem. (2025).
Wu, J., & Bergman, R. G. (2006). The remarkable metal- and reagent-free hydrolysis of α-halo- and α-cyanopyridinium compounds.
BenchChem. (2025).
Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro-and 2-chloropyridines toward sodium ethoxide: factors governing the rates of nucleophilic (het) aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
Campbell, A. D., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
Forma Therapeutics, Inc. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents. WO2021226269A1.
Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
Pearson Education. (2024). EAS Reactions of Pyridine.
Amerigo Scientific. (n.d.). Chemical Building Blocks. Retrieved from [Link]
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (1), 85-88.
A Senior Scientist's Guide to the Proper Disposal of Methyl 2-chloro-4-methoxynicotinate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental st...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper handling and disposal of Methyl 2-chloro-4-methoxynicotinate (CAS No. 344298-51-7), a chlorinated pyridine derivative commonly used as a chemical intermediate.
The protocols herein are grounded in established safety principles for halogenated heterocyclic compounds and align with federal and state regulations. The primary directive is to prevent environmental release and ensure the safety of all laboratory personnel. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided Safety Data Sheet (SDS) as the ultimate authoritative sources.
Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for Methyl 2-chloro-4-methoxynicotinate is not widely published, its classification as a chlorinated pyridine derivative necessitates a cautious approach based on the known hazards of this chemical family.
Anticipated Hazards:
Based on analogous chemical structures, such as other chlorinated pyridines, we must anticipate the following potential hazards:
Irritation: Causes skin, eye, and respiratory system irritation[1].
Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects[2]. This is a critical consideration that strictly prohibits drain disposal.
Reactivity: Can react violently with strong oxidizing agents and strong acids[4]. When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas[5][6].
Mandatory Personal Protective Equipment (PPE):
A proactive defense is the most effective safety measure. The following PPE is mandatory when handling or preparing Methyl 2-chloro-4-methoxynicotinate for disposal:
Eye Protection: Chemical safety goggles or a full-face shield[7].
Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[8].
Body Protection: A standard laboratory coat. Ensure skin is not exposed[7].
Respiratory Protection: All handling of the pure compound or its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[4].
Proper disposal begins at the point of generation. The causality is simple: incorrect segregation can lead to dangerous chemical reactions within a waste container or complicate the final disposal process, increasing risk and cost. This compound must be treated as a hazardous waste stream.
Experimental Protocol: Waste Collection
Designate a Waste Stream: Establish a dedicated hazardous waste stream for halogenated organic compounds. Do not mix this waste with other categories like flammable solvents (non-halogenated), acids, or bases[10].
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof screw cap[7][11]. The container must be chemically compatible with the waste.
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. Federal regulations require specific information on this label. The label must be completed as waste is added[4][7].
Collect Waste:
Pure Compound: Carefully transfer any unused or expired Methyl 2-chloro-4-methoxynicotinate into the designated waste container inside a fume hood.
Contaminated Materials: Any items grossly contaminated, such as pipette tips, weighing papers, or gloves, should also be placed in this container.
Keep Container Closed: The container must remain sealed when not in use to prevent the release of vapors[4].
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[10].
Required Waste Label Information
Example/Instruction
Generator Name & Location
Your Name, Building, and Room Number
"Hazardous Waste"
Must be clearly written
Full Chemical Name(s)
Methyl 2-chloro-4-methoxynicotinate
CAS Number(s)
344298-51-7
Associated Hazards
Irritant, Toxic, Environmental Hazard
Accumulation Start Date
The date the first drop of waste was added
Chemical Incompatibilities:
To prevent dangerous reactions, never mix the following with your chlorinated pyridine waste stream:
Class of Compound
Reason for Segregation
Strong Oxidizing Agents
Can react violently, generating heat and potentially fire[4].
Can promote degradation or other unknown reactions.
Reactive Metals
May catalyze decomposition or other reactions.
Spill & Emergency Decontamination Procedures
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.
Experimental Protocol: Small Spill Cleanup (<10g or <10mL)
Alert Personnel: Immediately alert others in the vicinity.
Isolate the Area: Restrict access to the spill area.
Don PPE: If not already wearing it, don the full mandatory PPE listed in Section 1.
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent[4][8].
Collect the Material: Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools. Avoid creating dust[1].
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[12].
Label and Dispose: Seal the container with the spill cleanup materials, label it as hazardous waste with a description of the contents, and manage it according to the protocol in Section 2.
Personnel Decontamination:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[4][8]. Remove any contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1][3].
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Final Disposal Pathway
The final step in the disposal process is the transfer of custody to trained professionals. Laboratory personnel are responsible for the safe and compliant accumulation and storage of waste, not its ultimate treatment.
Storage Pending Pickup:
Your designated Satellite Accumulation Area (SAA) must adhere to regulatory standards:
Location: Must be at or near the point of waste generation[10].
Security: The area should be secure to prevent unauthorized access.
Ventilation: Ensure adequate ventilation to prevent the accumulation of fumes[11].
Inspection: The SAA must be inspected weekly for leaks and container integrity, with inspections documented[10][11].
Arranging for Disposal:
Once your waste container is full or has been in storage for the maximum allowable time (typically six months for academic labs), contact your institution's EHS department to schedule a pickup[7][11].
EHS will work with a licensed hazardous waste disposal company that will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF)[13][14].
The most common disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecules[15].
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct.
References
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Environmental Marketing Services. (2024). Laboratory Chemical Disposal.
American Chemical Society. Hazardous Waste and Disposal Considerations.
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
INDOFINE Chemical Company. METHYL 2-CHLORO-4-METHOXYNICOTINATE | 344298-51-7.
Acros Organics. (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
Fisher Scientific. (2021). Safety Data Sheet for 4-Chloro-2-methylphenol.
TCI Chemicals. (2025). Safety Data Sheet for Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate.
Sigma-Aldrich. (2023). Safety Data Sheet.
OSHA. Hazardous Waste - Decontamination.
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
Washington State University. Standard Operating Procedure for Pyridine.
NCBI. Toxicological Profile for Pyridine.
Apollo Scientific. (2023). Safety Data Sheet for 6-Chloro-4-methoxynicotinonitrile.
GOV.UK. Pyridine: incident management.
Benchchem. Proper Disposal of Methyl (tert-butoxycarbonyl)-L-leucinate: A Guide for Laboratory Professionals.